Aldehydo-D-ribose
Description
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal has been reported in Streptomyces sporangiiformans, Arabidopsis thaliana, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043917, DTXSID101019160 | |
| Record name | D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-69-1, 34466-20-1 | |
| Record name | Ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIBOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681HV46001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Chemical Structure and Stereoisomerism
Absolute Configuration and Chiral Centers
The systematic name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal precisely describes the absolute configuration of the molecule in its open-chain form. wikipedia.orglookchem.com This nomenclature indicates a five-carbon backbone with an aldehyde group at the C1 position. The stereochemistry is defined by three chiral centers at carbons C2, C3, and C4. youtube.comnih.gov In D-ribose, the hydroxyl groups on these chiral carbons are all on the same side in its Fischer projection, specifically on the right side. wikipedia.orglookchem.com The "D" designation refers to the configuration of the chiral carbon furthest from the aldehyde group (C4), which has the same configuration as D-glyceraldehyde. wikipedia.orgjackwestin.com The presence of three chiral centers gives rise to 2³ or eight possible stereoisomers for the aldopentose structure. youtube.com
Anomeric Forms and Equilibrium in Solution
In aqueous solutions, D-ribose exists as an equilibrium mixture of its open-chain aldehyde form and various cyclic hemiacetal structures. wikipedia.orglookchem.com This cyclization occurs when a hydroxyl group attacks the electrophilic carbon of the aldehyde group. wikipedia.org The resulting cyclic forms are termed anomers, and the former carbonyl carbon (C1) becomes a new chiral center known as the anomeric carbon. wikipedia.orgquora.com The orientation of the hydroxyl group on this anomeric carbon determines whether the anomer is designated as alpha (α) or beta (β). youtube.comwikipedia.org
The equilibrium in an aqueous solution at room temperature is a dynamic mixture of different forms. wikipedia.orglibretexts.org This ongoing interconversion between the anomeric forms, proceeding through the open-chain structure, is known as mutarotation. quora.comlibretexts.org
When the hydroxyl group on carbon 5 (C5) attacks the aldehyde carbon (C1), a six-membered ring is formed, which is structurally related to pyran. quora.comyoutube.com These forms are therefore called pyranoses. quora.com The two anomers are α-D-ribopyranose and β-D-ribopyranose. wikipedia.org In the α-anomer, the hydroxyl group on the anomeric carbon is in the axial position (pointing down in a standard Haworth projection), while in the β-anomer, it is in the equatorial position (pointing up). youtube.com The pyranose forms are the most predominant in solution. wikipedia.orgresearchgate.net
Alternatively, the hydroxyl group on carbon 4 (C4) can attack the aldehyde carbon, leading to the formation of a five-membered ring analogous to furan. wikipedia.orglibretexts.org These are known as furanose forms. wikipedia.org The two possible anomers are α-D-ribofuranose and β-D-ribofuranose. wikipedia.orgnih.govnih.gov The α and β configurations are determined by the orientation of the hydroxyl group at the anomeric carbon relative to the C4-C5 bond. wikipedia.org While less abundant in free solution compared to pyranoses, the β-D-ribofuranose form is the structure incorporated into the backbone of RNA and other vital biomolecules like adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov
A small but crucial fraction of D-ribose exists in its linear, open-chain aldehyde form. wikipedia.org This form, systematically named (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, is the intermediate through which the interconversion between the cyclic anomers occurs during mutarotation. libretexts.orgrsc.org Although it represents only about 0.1% of the total D-ribose in solution, its presence is essential for the chemical reactivity and equilibrium of the sugar. wikipedia.orglibretexts.org
Mutarotation is the process by which the specific optical rotation of a sugar solution changes over time as it reaches an equilibrium mixture of its anomers. libretexts.org For D-ribose, this involves the reversible opening of the cyclic hemiacetal ring to form the open-chain aldehyde, followed by re-closure to form either the α or β anomer of the pyranose or furanose ring. quora.com The process is catalyzed by both acid and base. The kinetics of mutarotation can be complex due to the presence of multiple furanose and pyranose forms, in contrast to sugars like glucose where the furanose forms are negligible. rsc.org
Table 1: Relative Abundance of D-Ribose Forms in Aqueous Solution at Room Temperature
| Form | Percentage |
| β-D-ribopyranose | 59% wikipedia.orglibretexts.org |
| α-D-ribopyranose | 20% wikipedia.orglibretexts.org |
| β-D-ribofuranose | 13% wikipedia.orglibretexts.org |
| α-D-ribofuranose | 7% wikipedia.orglibretexts.org |
| Open-chain | ~0.1% wikipedia.orglibretexts.org |
Conformational Analysis of D-Ribose Isomers
The cyclic forms of D-ribose are not planar. wikipedia.org To alleviate ring strain and steric hindrance, the rings adopt puckered conformations. wikipedia.org
The six-membered pyranose rings typically exist in chair conformations. youtube.comresearchgate.net For α-D-ribopyranose, different chair conformations are possible, with substituents in either axial or equatorial positions. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have been employed to determine the most stable conformations in the gas phase and in solution. rsc.orgulpgc.es These studies indicate that for D-ribose, the β-pyranose form is generally the most populated. rsc.orgresearchgate.net
Gas-Phase Conformational Landscapes
In the isolated environment of the gas phase, the intrinsic conformational preferences of D-ribose can be studied devoid of solvent interactions. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of D-ribose, revealing a multitude of stable conformers. ulpgc.esrsc.orgrsc.org These studies have identified hundreds of stable structures for D-ribose, encompassing open-chain, furanose, and pyranose configurations. ulpgc.esrsc.orgrsc.orgresearchgate.net Among these, a significant number of conformers exist within a narrow energy range, highlighting the molecule's conformational flexibility. ulpgc.esrsc.orgrsc.org
Theoretical calculations consistently show that in the gas phase, the pyranose forms of D-ribose are the most stable and, therefore, the most populated. ulpgc.esrsc.orgrsc.orgresearchgate.net Both α- and β-pyranose anomers are present, with the β-diastereoisomer generally being the most populated. ulpgc.esrsc.orgresearchgate.net The stability of the pyranose ring is attributed to its ability to adopt low-energy chair conformations, which minimize steric strain. rsc.orgnih.gov The two primary chair conformations are designated as ¹C₄ and ⁴C₁. nih.gov Studies have found that the lowest energy isomers of free ribose are two β-pyranoses with ¹C₄ and ⁴C₁ ring chair conformations, which are very close in energy. nih.gov The six-membered pyranose ring can also adopt other, higher-energy conformations such as half-chair, skew, boat, twist, and envelope forms. rsc.orgresearchgate.netacs.org However, non-chair conformations are generally significantly higher in energy. rsc.org
| Conformer | Ring Conformation | Relative Energy (kJ/mol) | Key Findings |
|---|---|---|---|
| β-D-Ribopyranose | ¹C₄ and ⁴C₁ (Chair) | Lowest Energy | The two chair conformers are the global minima and are very close in energy (within 0.9 kJ/mol). nih.gov |
| α-D-Ribopyranose | Chair | Slightly higher than β-anomers | Also a stable and populated form in the gas phase. ulpgc.es |
| Various | Skew, Boat, Twist, Envelope | Significantly Higher Energy | Non-chair conformations are less stable and thus less populated. rsc.org |
The five-membered furanose ring of D-ribose is inherently less stable than the pyranose form in the gas phase. nih.govacs.org Computational studies indicate that the most stable ribofuranose is the α-anomer, which lies about 10.4 kJ/mol higher in free energy than the most stable β-pyranose conformer. nih.gov The flexibility of the furanose ring leads to a continuous range of conformations, which are typically described by two main puckered forms: the envelope (E) and the twist (T). rsc.orgresearchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.net Numerous furanose conformers have been identified and are often characterized using the Altona and Sundaralingam pseudorotation parameters. nih.gov The most favored ribofuranose conformer has been identified as the α-anomer with a ²T₁ twist ring conformation. nih.gov
| Conformer | Predominant Ring Conformation | Relative Energy (ΔG) | Notes |
|---|---|---|---|
| α-D-Ribofuranose | ²T₁ (Twist) | ~10.4 kJ/mol higher than global minimum | Calculated to be the most favored furanose conformer. nih.gov |
| α- and β-D-Ribofuranose | Envelope (E) and Twist (T) | Higher than pyranose forms | A multitude of stable minima exist with these puckering forms. researchgate.netnih.gov |
The open-chain, or linear, form of D-ribose is a minor component of the conformational landscape in the gas phase. ulpgc.esnih.gov It is significantly higher in energy compared to the low-lying cyclic pyranose structures. nih.gov Despite its lower stability, the open-chain conformation is a crucial intermediate in the interconversion between the different cyclic anomers. researchgate.net Computational studies have identified several stable minima for the open-chain form, with the most stable structures often stabilized by intramolecular hydrogen bonds. ulpgc.es For instance, a hydrogen bond can form between the hydroxyl group on C5 and the oxygen atom of the aldehyde group, creating a more compact and stabilized structure. ulpgc.es This particular arrangement is considered a reactive form that precedes the intramolecular hemiacetal formation leading to the pyranose ring. ulpgc.es
Intramolecular hydrogen bonding plays a critical role in determining the conformational preferences of D-ribose in the gas phase. ulpgc.esnih.gov These non-covalent interactions significantly stabilize the various conformers by creating networks of hydrogen bonds between the multiple hydroxyl groups, and between hydroxyl groups and the ring oxygen atom. nih.govnih.govnih.gov Natural Bond Orbital (NBO) analysis confirms the maximization of intramolecular hydrogen bonding in the lowest-lying pyranose and furanose structures. nih.gov For example, in the stable chair conformations of D-ribopyranose, hydrogen bonding interactions can occur between the hydroxyl groups on C2 and C4, or between C1 and C3. rsc.org The specific network of these interactions is a key determinant of the relative energy and stability of each conformer. nih.gov
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation, despite the potential for steric hindrance. amazonaws.comwikipedia.org This effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. amazonaws.com In D-ribose, the anomeric effect contributes to the stability of certain conformers. Natural orbital analysis has confirmed the presence of both endo- and exo-anomeric effects in the most stable pyranose and furanose structures. nih.gov The endo-anomeric effect involves the lone pair from the oxygen atom within the ring, while the exo-anomeric effect involves the lone pair from the oxygen in the substituent on C1. amazonaws.com This effect can influence the equilibrium between α and β anomers, as the axial or equatorial orientation of the C1 hydroxyl group is directly related to this phenomenon. wikipedia.org
Solution-Phase Conformational Dynamics
In an aqueous solution, the conformational landscape of D-ribose is significantly different from that in the gas phase due to interactions with solvent molecules. NMR spectroscopy and other experimental techniques have shown that D-ribose in water exists as a dynamic equilibrium mixture of α- and β-pyranoses, α- and β-furanoses, and a very small amount of the open-chain form. acs.orgulpgc.es While pyranose forms are more stable in the gas phase, the energy differences between pyranose and furanose forms are smaller in solution. acs.org
Studies using NMR spectroscopy have provided detailed information on the relative populations of these isomers. acs.orgulpgc.es In aqueous solution, the β-pyranose form is typically the most predominant, followed by the α-pyranose and the furanose forms. acs.orgulpgc.es The exact equilibrium distribution is sensitive to factors such as temperature and solvent polarity. researchgate.netcdnsciencepub.com For example, in dimethyl sulfoxide, sugars with an arabinose configuration (like ribose) tend to exist as furanoses to a greater extent than in water. cdnsciencepub.com Furthermore, at higher temperatures in aqueous solution, a population inversion between furanose and pyranose can occur, with the furanose forms becoming more populated. researchgate.netnih.gov This dynamic equilibrium is fundamental to the biological roles of ribose, as the β-D-ribofuranose form is the exclusive isomer found in nucleic acids. researchgate.netnih.gov
| Isomer | Typical Population (%) | Key Characteristics |
|---|---|---|
| β-D-Ribopyranose | ~58-65% | Predominant form in aqueous solution at room temperature. ulpgc.esacs.org |
| α-D-Ribopyranose | ~20-33% | Second most abundant pyranose form. ulpgc.esacs.org |
| β-D-Ribofuranose | ~13-24% (total furanose) | Minor but biologically crucial forms. The ratio of pyranose to furanose is approximately 76:24. acs.org |
| α-D-Ribofuranose | ||
| Open-Chain | <1% | Present in very low concentrations, acts as an intermediate. masterorganicchemistry.comresearchgate.net |
Solid-State Conformational Analysis
The solid-state conformation of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, presented a significant challenge to chemists for many years. internetchemistry.com Despite its fundamental role in biological systems as a component of RNA, obtaining high-quality crystals suitable for X-ray diffraction has proven to be exceptionally difficult. internetchemistry.com This difficulty in crystallization long hindered the direct experimental determination of its three-dimensional structure in the solid phase.
Breakthroughs in the 21st century, employing a combination of advanced analytical techniques, finally elucidated the crystalline structure of D-ribose. internetchemistry.comchemistryviews.org Researchers utilized X-ray powder diffraction, solid-state NMR spectroscopy, and eventually, single-crystal X-ray analysis after successfully growing single crystals using zone-melting recrystallization. internetchemistry.com This multi-faceted approach was crucial in overcoming the challenges posed by the compound's reluctance to form well-ordered crystals. internetchemistry.comchemistryviews.org
Contrary to the common textbook representation of D-ribose in its β-furanose (a five-membered ring) form, which is prevalent in many of its biological derivatives, studies of the crystalline solid have revealed a different conformational preference. internetchemistry.comiucr.org In the solid state, D-ribose predominantly adopts a pyranose structure, which is a six-membered ring. internetchemistry.comacs.org
Detailed investigations have shown that crystalline D-ribose exists in at least two distinct polymorphic forms. internetchemistry.comchemistryviews.org These forms are characterized by the presence of both the α- and β-anomers of the pyranose ring, but in different ratios depending on the specific crystallization conditions. chemistryviews.orgacs.org For instance, analysis of powder and single-crystal samples has indicated β/α pyranose ratios of approximately 2:1 and 3:1, respectively. acs.org This indicates that the energetic landscape of D-ribose crystallization is complex, allowing for the formation of different stable packing arrangements of its anomeric forms.
The determination of the crystal structure provided precise data on the unit cell dimensions and space group. One of the determined crystal forms of D-ribose was identified as having a monoclinic crystal system with the space group P21. iucr.org
The following table summarizes key crystallographic data reported for one of the crystal forms of D-ribose:
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a | 6.509 Å |
| b | 21.644 Å |
| c | 4.821 Å |
| β | 111.0° |
| Z | 4 |
This data represents one of the determined crystal structures of D-ribose and illustrates the precise structural information obtained through crystallographic analysis. iucr.org
Synthesis and Derivatization Strategies
Chemical Synthesis of D-Ribose and its Derivatives
Chemical approaches to D-Ribose synthesis have evolved from classical methods utilizing readily available sugars to highly sophisticated stereoselective strategies for creating modified analogues with specific biological functions.
Historically, the industrial production of D-Ribose has been challenging due to complex synthetic schemes and the high cost of starting materials. google.com While commercial production often relies on the fermentation of glucose, several chemical routes have been established. wikipedia.org
One notable classical synthesis starts from D-xylose, a more abundant and less expensive monosaccharide. google.com This process involves several key steps:
Protection: The D-xylose is first converted to a 1,5-di-O-alkyl-D-xylofuranose derivative to protect specific hydroxyl groups. google.com
Substitution: The hydroxyl groups at the 2 and 3-positions are substituted with groups like mesyl or methyldithiocarbonyl. google.com
Elimination: The substituted compound is then converted to a 2,3-unsaturated derivative. google.com
Hydroxylation and Hydrolysis: Finally, a cis-hydroxylation of the double bond, followed by acid hydrolysis of the protective alkyl groups, yields D-Ribose. google.com
Another classical, albeit less specific, route is the formose reaction. This prebiotic chemistry pathway involves the condensation of formaldehyde (B43269) under basic conditions, which can generate a racemic mixture of various sugars, including a small amount of ribose. nih.gov
The demand for nucleoside analogues with enhanced therapeutic properties has driven the development of methods for the regio- and stereoselective modification of the D-Ribose ring. nih.govmadridge.org These strategies allow for the precise introduction of different functional groups or the alteration of stereochemistry to influence biological activity and stability.
A key approach involves using D-Ribose as a chiral starting material to synthesize complex molecules. For instance, a highly efficient and diastereoselective synthesis of polyhydroxylated pyrrolidines, piperidines, and azepanes has been developed from a D-Ribose-derived aldehyde. rsc.org This method leverages the existing stereocenters in ribose and introduces new ones through asymmetric reactions. rsc.org
Significant research has focused on modifying the hydroxyl groups of the ribose moiety in adenosine (B11128) analogues to develop potent and selective receptor antagonists. nih.gov This has led to the synthesis of various derivatives as summarized in the table below.
| Modification Type | Derivative | Synthetic Strategy Highlight | Reference |
| Deoxygenation | Deoxy-derivative | Regio- and stereoselective removal of a hydroxyl group. | nih.gov |
| Fluorination | Fluoro-derivative | Stereoselective displacement of a hydroxyl group with fluorine using reagents like DAST. | nih.govacs.org |
| Methoxy (B1213986) Substitution | Methoxy-derivative | Regio- and stereoselective methylation of a hydroxyl group. | nih.gov |
| Stereochemical Inversion | L-Ribose and 2-deoxy-L-ribose | A multi-step process starting from D-ribose involving reduction, peracetylation, oxidation, and hydrolysis to invert the stereochemistry. google.com A novel radical reaction can also achieve the conversion from a D-sugar to a 2-deoxy-L-sugar in one step. nih.govresearchgate.net | google.comnih.govresearchgate.net |
These modifications can dramatically alter the binding affinity and efficacy of the parent molecule. For example, in the development of A₂A adenosine receptor antagonists, deoxy derivatives showed high potency, while methoxy derivatives had reduced affinity. nih.gov
The oxidation of D-Ribose yields important synthetic intermediates, most notably D-ribono-1,4-lactone. This lactone is a crucial building block for the synthesis of various C-nucleoside analogues, including the antiviral drug Remdesivir. nih.govnih.gov
A standard and convenient method for this oxidation involves treating D-Ribose with bromine in the presence of sodium bicarbonate. orgsyn.org The crude D-ribonolactone can then be used to prepare protected derivatives, which are essential for subsequent synthetic steps. orgsyn.org For example, the 2,3-hydroxyl groups, which have a cis-configuration, readily react with acetone (B3395972) in the presence of an acid catalyst to form 2,3-O-isopropylidene-D-ribono-1,4-lactone. cdnsciencepub.com The protection of the hydroxyl groups is a critical aspect, as improper selection of protecting groups can negatively affect the outcome of the entire synthetic procedure. nih.gov
These lactone derivatives serve as versatile precursors. For instance, 5-thio-D-ribose has been successfully synthesized from D-ribono-1,4-lactone via its 5-bromo-5-deoxy derivative. nih.gov
Enzymatic Synthesis and Biocatalysis
Nature employs highly efficient enzymatic pathways for the synthesis of D-Ribose and its phosphorylated forms. These biological routes are central to all life, providing the necessary precursors for genetic material and cellular energy currency.
D-Ribose, in its biologically active form D-Ribose 5-phosphate (R5P), is primarily synthesized via the pentose (B10789219) phosphate (B84403) pathway (PPP). hmdb.cawikipedia.org This metabolic pathway runs parallel to glycolysis and is composed of two distinct phases. wikipedia.orgyoutube.com
| PPP Phase | Key Enzyme(s) | Reaction | Product(s) | Reference |
| Oxidative Phase | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase | Conversion of Glucose 6-phosphate to Ribulose 5-phosphate (Ru5P). | 2 NADPH, 1 Ru5P | wikipedia.orgyoutube.com |
| Non-Oxidative Phase | Ribose-5-phosphate (B1218738) isomerase | Isomerization of Ribulose 5-phosphate (Ru5P). | D-Ribose 5-phosphate (R5P) | hmdb.cawikipedia.orgnih.gov |
| Non-Oxidative Phase | Ribulose-5-phosphate 3-epimerase | Epimerization of Ribulose 5-phosphate (Ru5P). | D-Xylulose 5-phosphate | nih.govwikipedia.org |
The oxidative phase is an irreversible process that generates NADPH, which is vital for reductive biosynthesis and protection against oxidative stress, and Ru5P. wikipedia.orgnih.gov The subsequent non-oxidative phase is reversible and allows for the interconversion of various pentose phosphates. The enzyme ribose-5-phosphate isomerase specifically catalyzes the conversion of the ketopentose Ru5P into the aldopentose R5P. wikipedia.orgwikipedia.org This product, R5P, is a critical precursor for the synthesis of nucleotides and the amino acids tryptophan and histidine. wikipedia.orgwikipedia.org
While the pentose phosphate pathway synthesizes R5P from glucose, cells can also utilize free D-Ribose through the action of the enzyme ribokinase (EC 2.7.1.15). wikipedia.orgwikipedia.org Ribokinase catalyzes the ATP-dependent phosphorylation of D-Ribose at the 5'-position to generate D-Ribose 5-phosphate. hmdb.cawikipedia.org
Reaction: ATP + D-Ribose ⇌ ADP + D-Ribose 5-phosphate wikipedia.org
This enzyme belongs to the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org The R5P produced by ribokinase is essential for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key activated form of ribose required for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis. wikipedia.orgresearchgate.net The enzymatic synthesis of R5P from D-ribose using ribokinase is considered an attractive method for in vitro production due to the enzyme's stability and activity. harvard.edunih.gov
Production of D-Ribose by Microbial Fermentation
Microbial fermentation is the primary method for the commercial production of D-Ribose. wikipedia.org This process has gained significant attention due to the use of D-Ribose in the synthesis of antiviral and anticancer pharmaceuticals. nih.govresearchgate.net The most successful fermentation methods employ genetically modified strains of Bacillus, such as Bacillus subtilis. wikipedia.orgnih.gov
These strains are engineered to overproduce D-Ribose by disrupting key enzymes in the pentose phosphate pathway. A common strategy involves creating mutants that lack transketolase activity. nih.govgoogle.com This metabolic block prevents the further conversion of ribose-5-phosphate into other sugars, forcing the cell to accumulate and excrete D-Ribose. nih.gov Further genetic modifications, such as creating asporogenous mutants or those with high 2-deoxy-D-glucose-oxidizing activity, have been shown to further enhance D-Ribose accumulation. google.com Through these advanced fermentation techniques, yields of D-Ribose exceeding 90 grams per liter have been achieved. wikipedia.orgnih.gov
An alternative, more recent approach called the "Izumoring strategy" proposes a shortcut route to produce D-Ribose from D-xylose in just three enzymatic steps. nih.govacs.org This method avoids issues common in traditional fermentation, such as slow cell growth and carbon catabolite repression. nih.govacs.org
| Microorganism/Method | Key Feature | D-Ribose Yield | Reference |
| Bacillus spp. mutants | Transketolase-deficient | > 90 g/L | nih.gov |
| Pseudomonas reptilivora | Wild-type strain | 0.72 g/L from 50 g/L D-glucose | researchgate.net |
| Izumoring Strategy | 3-step enzymatic conversion from D-xylose | 9.55 g/L | acs.org |
| Bacillus spp. mutant No. 122-45-10 | Transketolase-lacking, asporogenous | 5.0 kg crystalline D-ribose from fermentation broth | google.com |
Multi-Enzymatic Cascades for D-Ribose and Analogues
Multi-enzyme cascades have emerged as a powerful strategy for the one-pot synthesis of D-Ribose analogues, particularly modified nucleosides, which are of significant pharmaceutical interest. rsc.org These cascades utilize a series of enzymes to perform multiple reaction steps sequentially without the need to isolate intermediates. rsc.org
A typical cascade for nucleoside synthesis from D-Ribose involves a sequence of enzymes such as a ribokinase, a phosphopentomutase, and a nucleoside phosphorylase. nih.govnih.gov
Ribokinase phosphorylates D-Ribose to ribose-5-phosphate.
Phosphopentomutase then isomerizes ribose-5-phosphate to α-D-ribose-1-phosphate. nih.gov
Finally, a nucleoside phosphorylase catalyzes the reaction between α-D-ribose-1-phosphate and a nucleobase to form the desired nucleoside.
Prebiotic Synthesis of D-Ribose and 2-Deoxy-D-Ribose
The origin of life requires a plausible prebiotic source for its fundamental building blocks, including the sugars that form the backbone of RNA and DNA. The synthesis of D-Ribose and its deoxy counterpart under conditions simulating the early Earth is a central topic in prebiotic chemistry research. whiterose.ac.uk
Aldol (B89426) Reactions in Prebiotic Contexts
The formose reaction is the most widely cited pathway for the prebiotic synthesis of sugars. nih.gov It involves the polymerization of formaldehyde under basic conditions, leading to a complex mixture of carbohydrates through a series of aldol condensations and isomerizations. encyclopedia.pubnih.gov The reaction is autocatalytic, with the initial products glycolaldehyde (B1209225) (a two-carbon sugar) and glyceraldehyde (a three-carbon sugar) accelerating the formation of larger sugars. nih.govu-psud.fr
The pathway to ribose within the formose reaction can be summarized as follows:
Two molecules of formaldehyde condense to form glycolaldehyde. encyclopedia.pubnih.govresearchgate.net
Glycolaldehyde and formaldehyde condense to form glyceraldehyde. encyclopedia.pubnih.govresearchgate.net
Glyceraldehyde then reacts with glycolaldehyde in an aldol reaction to produce pentuloses (five-carbon ketoses). encyclopedia.pubnih.govresearchgate.net
These pentuloses can then isomerize to form aldopentoses, including ribose, arabinose, xylose, and lyxose. encyclopedia.pubu-psud.fr
While the formose reaction can produce ribose, the yields are typically very low (less than 1%), and the resulting sugars are often unstable under the harsh basic conditions required for the reaction. nih.govrsc.org This has led researchers to investigate alternative catalysts and conditions. For example, experiments simulating interstellar ice chemistry have shown the formation of ribose and other sugars from the ultraviolet irradiation of ice mixtures, suggesting a potential extraterrestrial delivery route. u-psud.fr
Role of Amino Acid and Amino Nitrile Promoters
To address the low selectivity and yield of the classical formose reaction, researchers have explored the role of various promoters that could have been present on the primitive Earth. Among these, amino acids and their derivatives have shown significant promise.
Studies have demonstrated that proteinogenic amino esters can promote the selective formation of 2-deoxy-D-ribose. rsc.orgnih.gov In these reactions, an aldol condensation between acetaldehyde (B116499) and D-glyceraldehyde is promoted by about 20 mol% of an amino ester, leading to combined yields of over 4% for 2-deoxy-D-ribose. rsc.orgnih.govresearchgate.net
Furthermore, prebiotically relevant amino nitriles have been identified as effective promoters. rsc.orgnih.govresearchgate.net They have been shown to catalyze the enantioselective synthesis of D-glyceraldehyde from glycolaldehyde and subsequently promote its conversion into 2-deoxy-D-ribose with yields of 5% or more. rsc.orgnih.govresearchgate.net This is significant as it demonstrates that simple, prebiotically plausible molecules can direct the synthesis towards specific, biologically relevant sugars. rsc.org Combining these steps into a one-pot process shows that mixing three simple interstellar starting materials (like glycolaldehyde, acetaldehyde, and cyanide) with an amino ester or amino nitrile promoter can directly form a mixture of carbohydrates that includes 2-deoxy-D-ribose. rsc.orgnih.govrsc.org
| Promoter | Reactants | Product | Yield/Selectivity | Reference |
| Proteinogenic Amino Esters (20 mol%) | Acetaldehyde + D-Glyceraldehyde | 2-deoxy-D-ribose | ≥4% combined yield | rsc.orgnih.govresearchgate.net |
| Proteinogenic Amino Nitriles (20 mol%) | Glycolaldehyde | D-Glyceraldehyde | 6% enantiomeric excess (ee) | rsc.orgnih.govresearchgate.net |
| Proteinogenic Amino Nitriles (20 mol%) | D-Glyceraldehyde + Acetaldehyde | 2-deoxy-D-ribose | ≥5% yield | rsc.orgnih.govresearchgate.net |
| Zinc-Proline Complex | Glycolaldehyde + rac-Glyceraldehyde | Pentoses (including Ribose) | 60% pentoses, with ribose at ~20% of that fraction | rsc.org |
Formation from Interstellar Building Blocks
The prevailing hypothesis for the prebiotic synthesis of sugars is the formose reaction, a complex network of reactions that produces a variety of carbohydrates from formaldehyde. nih.govspringernature.comresearchgate.netnih.govwikipedia.org This process is considered a plausible route to ribose on the early Earth, given the detection of formaldehyde in interstellar clouds, comets, and meteorites. nih.govosti.gov
The formose reaction is an autocatalytic process, meaning that a product of the reaction acts as a catalyst for its own formation. nih.govwikipedia.org The reaction is initiated by the dimerization of formaldehyde to form glycolaldehyde. wikipedia.org While the precise mechanism of this initial step is still under investigation, it is thought to be potentially promoted by light or free radical processes. wikipedia.org Once formed, glycolaldehyde catalyzes the condensation of further formaldehyde molecules, leading to a cascade of aldol reactions and isomerizations that produce a complex mixture of sugars, including trioses, tetroses, pentoses, and hexoses. nih.govwikipedia.org
Key interstellar molecules such as formaldehyde and its dimer, glycolaldehyde, serve as the foundational building blocks in these synthetic pathways. springernature.comnih.govwikipedia.orgrsc.orgnrao.edunih.gov The detection of glycolaldehyde in the Sagittarius B2 gas and dust cloud near the center of the Milky Way provides strong evidence for the presence of these sugar precursors in star-forming regions. nrao.edu
Laboratory Simulations of Interstellar Sugar Synthesis
To investigate the viability of sugar formation in space, researchers have conducted laboratory experiments that simulate interstellar conditions. In one notable study, a mixture of water, methanol, and ammonia (B1221849) ices—materials commonly found on comets—was subjected to ultraviolet radiation. snexplores.org The analysis of the resulting organic residue revealed the formation of approximately 55 different organic molecules, including ribose and other structurally related sugars like arabinose, xylose, and lyxose. snexplores.orgnih.gov This finding suggests that the photochemical and thermal processing of cosmic ices in the late stages of a solar nebula could be a significant source of biologically relevant sugars. nih.gov
The following table summarizes the key reactants and products in a simulated interstellar environment:
| Reactants | Conditions | Key Products |
| Water (H₂O), Methanol (CH₃OH), Ammonia (NH₃) | UV Irradiation, Room Temperature | Ribose, Arabinose, Xylose, Lyxose |
The Role of Catalysts and Alternative Pathways
While the formose reaction provides a plausible framework for sugar synthesis, it is often criticized for its lack of selectivity, producing a complex and largely uncontrolled mixture of carbohydrates with ribose being a minor component. nih.govspringernature.comrsc.org This has led to the exploration of alternative pathways and the role of various catalysts in promoting the selective formation of pentoses.
Research has demonstrated that amino esters and amino nitriles can act as promoters in the synthesis of 2-deoxy-D-ribose from the interstellar building blocks formaldehyde, acetaldehyde, and glycolaldehyde. rsc.orgresearchgate.net These promoters not only facilitate the reactions but can also introduce stereoselectivity, favoring the formation of the D-enantiomer of glyceraldehyde, a crucial intermediate in the synthesis of D-ribose. rsc.org
Furthermore, studies have shown that chiral dipeptides can catalyze the stereoselective synthesis of pentose sugars from glycolaldehyde and DL-glyceraldehyde under mildly acidic aqueous conditions. bohrium.comnih.gov In these experiments, the chirality of the peptide catalyst influenced the enantiomeric excess of the resulting sugars, with ribose showing a significant D-enantiomeric excess when LL-peptide catalysts were used. nih.gov
The influence of mineral catalysts has also been investigated. Borate (B1201080) minerals, for instance, have been shown to stabilize pentose sugars formed in the formose reaction, potentially increasing their yield. wikipedia.orgrsc.org
An alternative to the aqueous-phase formose reaction is the gas-phase reaction of hydroxymethylene (H-C̈-OH), a reactive isomer of formaldehyde. springernature.com Theoretical studies suggest that this species can react efficiently with formaldehyde in the gas phase, even at the cryogenic temperatures of interstellar clouds, to selectively form simple aldoses. springernature.com
The table below outlines the key findings from various catalyzed and alternative synthetic routes to pentose sugars from interstellar precursors.
| Precursors | Catalyst/Promoter | Key Findings |
| Formaldehyde, Acetaldehyde, Glycolaldehyde | Amino esters, Amino nitriles | Promoted formation of 2-deoxy-D-ribose. rsc.orgresearchgate.net |
| Glycolaldehyde, DL-Glyceraldehyde | Chiral dipeptides | Stereoselective synthesis of pentose sugars, including D-ribose. bohrium.comnih.gov |
| Formaldehyde | Borate minerals | Stabilization of pentose products in the formose reaction. wikipedia.orgrsc.org |
| Formaldehyde, Hydroxymethylene | Gas-phase reaction | Selective formation of simple aldoses under interstellar conditions. springernature.com |
The discovery of ribose and other biologically important sugars in carbonaceous meteorites further supports the hypothesis of an extraterrestrial origin for these molecules. indiatimes.com Analysis of these meteorites suggests that the sugars were formed through a process akin to the formose reaction either before or shortly after the formation of the parent asteroids. indiatimes.com The delivery of these extraterrestrial sugars to a young Earth could have provided a crucial inventory of the building blocks necessary for the emergence of life. indiatimes.com
Chemical Reactivity and Transformation Mechanisms
Maillard Reaction Pathways Involving D-Ribose
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between the carbonyl group of a reducing sugar, such as D-Ribose, and the nucleophilic amino group of an amino acid, peptide, or protein. sandiego.edunih.gov D-Ribose is known to be more reactive in the Maillard reaction compared to other reducing sugars like glucose. researchgate.netacs.org This heightened reactivity is attributed to the higher proportion of its open-chain (acyclic) form, which makes the aldehyde group more accessible for reaction. nih.govresearchgate.net
The reaction is broadly divided into three stages: an initial, intermediate, and final stage. The initial stage involves the condensation of the sugar and the amino compound to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This product subsequently rearranges to form a more stable Amadori rearrangement product (ARP). nih.govnih.gov The intermediate stage is characterized by the degradation of the Amadori product into a variety of highly reactive compounds, including dicarbonyls. nih.govnih.gov The final stage involves the reaction of these intermediates to form a complex mixture of high molecular weight, colored, and often fluorescent compounds known as melanoidins. nih.gov
A critical pathway in the Maillard reaction of D-Ribose is the formation of α-dicarbonyl compounds. These are highly reactive intermediates that play a central role in the subsequent formation of Advanced Glycation End Products (AGEs). nih.govresearchgate.net The degradation of the Amadori product can proceed through different enolization pathways to yield various deoxyosones, which are α-dicarbonyl compounds. nih.gov For instance, the reaction can lead to the formation of 1-deoxy-2,3-dicarbonyl intermediates. nih.gov
These α-dicarbonyls, such as glyoxal (B1671930) and methylglyoxal, are potent cross-linking agents. researchgate.net They can react with the free amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of molecules known as AGEs. researchgate.netresearchgate.net D-Ribose has been shown to be a potent precursor of AGEs, generating them more rapidly than glucose both in vitro and in vivo. researchgate.netplos.orgnih.gov This process, termed "ribosylation," leads to the accumulation of various AGEs, including carboxymethyl-lysine (CML), pentosidine, and pyrraline. researchgate.net The rapid formation of AGEs from D-Ribose is a significant factor in its biological effects. plos.orgnih.gov
The kinetics of the Maillard reaction involving D-Ribose are significantly influenced by environmental factors, primarily pH and temperature.
Temperature: Like most chemical reactions, the rate of the Maillard reaction increases with temperature. Heating a mixture of D-Ribose and an amino acid accelerates all stages of the reaction, from the initial condensation to the final formation of melanoidins. nih.govcabidigitallibrary.org Studies have shown that increasing the temperature from 100°C to 160°C significantly enhances the formation of Maillard reaction products. researchgate.net
The specific amino acid involved in the Maillard reaction with D-Ribose significantly influences the reaction's progression and the profile of the resulting products. The reactivity of an amino acid is partly dependent on the pKa of its amino group. researchgate.net
L-Lysine: Lysine (B10760008), with its ε-amino group in the side chain, is one of the most reactive amino acids in the Maillard reaction. sandiego.edunih.gov The reaction between D-Ribose and L-Lysine proceeds readily, leading to a rapid loss of lysine and the formation of various Maillard reaction products, including the AGE Nε-(carboxymethyl)lysine (CML). jst.go.jp
Serine and Alanine (B10760859): Studies have investigated the Maillard reaction of D-Ribose with amino acids like serine and alanine. acs.orgresearchgate.net In a model system of serine and ribose heated at 160°C in a pH 8 aqueous solution, a significant number of volatile compounds, including novel pyrazines, were generated. acs.org The reaction of ribose with alanine in the solid state at 65°C has also been shown to occur readily. researchgate.net
Isoleucine: The interaction of D-Ribose with isoleucine has also been studied. The number of ribose degradation products formed in a ribose-isoleucine model system was found to be similar to that of glycine (B1666218) and lysine. nih.gov
The table below summarizes the observed reactivity and products for the Maillard reaction between D-Ribose and specific amino acids based on available research.
| Amino Acid | Reaction Conditions | Observed Reactivity/Products |
| L-Lysine | Varies, often heated | High reactivity, formation of CML and other AGEs. jst.go.jp |
| Serine | 160°C, pH 8 | Formation of numerous volatile compounds, including pyrazines. acs.org |
| Alanine | 65°C, solid state | Readily undergoes Maillard reaction. researchgate.net |
| Isoleucine | Heated model system | Forms a similar number of degradation products as glycine and lysine. nih.gov |
The Maillard reaction of D-Ribose is not confined to food chemistry; it also occurs under physiological conditions (in vivo). researchgate.netnih.gov The high reactivity of D-Ribose in glycation makes it a significant contributor to the formation of AGEs within the body. plos.orgnih.gov This "ribosylation" of proteins can lead to alterations in their structure and function. researchgate.net
Research has demonstrated that administration of D-Ribose to mice leads to an increase in glycated proteins and AGEs in the blood and brain. plos.orgnih.gov The accumulation of these D-Ribose-derived AGEs has been linked to cellular dysfunction and may be implicated in various pathological conditions. researchgate.netresearchgate.net For example, elevated levels of AGEs in the brain have been associated with cognitive impairments. plos.orgnih.gov The ability of D-Ribose to readily pass through the blood-brain barrier further highlights its potential for in vivo Maillard reactions within the central nervous system. nih.gov
Glycosylation Reactions in Nucleoside Synthesis
D-Ribose is the central carbohydrate component of ribonucleosides, which are the building blocks of RNA. The formation of the glycosidic bond between D-Ribose and a nucleobase (a purine (B94841) or pyrimidine) is a key step in the chemical synthesis of nucleosides and their analogues, many of which are important therapeutic agents. acs.org
A major challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the ribose moiety to selectively form the desired β-anomer, which is the configuration found in natural nucleosides. acs.orgrsc.org Various stereoselective glycosylation strategies have been developed to address this.
One of the most widely used methods is the Vorbrüggen glycosylation . This reaction typically involves a fully protected ribose derivative, often acetylated or benzoylated, which is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org This method generally provides good yields and high β-selectivity.
Other strategies include:
Thioglycosides as donors: Ribosyl thioglycosides can be activated to form a reactive intermediate that is then intercepted by the nucleobase. This approach can also provide good to excellent yields of the desired β-anomer. rsc.org
Anhydrose-based methods: An in-situ generated monoprotected anhydrose from D-ribose can react with a deprotonated nucleobase. This method offers the advantage of exclusively providing the β-anomer and requiring only a single protecting group on the sugar. rsc.org
Enzymatic synthesis: Nucleoside phosphorylases can be used to catalyze the transglycosylation from a donor nucleoside to an acceptor nucleobase, generating the new nucleoside with perfect regio- and stereoselectivity. rsc.org
Direct glycosylation: Some methods aim for the direct coupling of unprotected or minimally protected D-Ribose with nucleobases. For instance, modified Mitsunobu conditions have been used for the direct glycosylation of purine and pyrimidine (B1678525) bases with unprotected D-Ribose, preferentially forming β-ribopyranosyl nucleosides. acs.org Another approach involves the temporary protection of the 2',3'-diol of a ribonucleoside with a boronic ester, allowing for regioselective glycosylation at the 5'-hydroxyl group. nih.gov
The choice of glycosylation strategy depends on several factors, including the specific nucleobase, the desired final product, and the scale of the synthesis.
The table below provides an overview of different stereoselective glycosylation strategies involving D-Ribose.
| Glycosylation Strategy | Ribose Substrate | Key Reagents/Catalysts | Typical Outcome |
| Vorbrüggen Glycosylation | Per-acylated/benzoylated D-Ribose | Silylated nucleobase, Lewis Acid (e.g., SnCl₄, TMSOTf) | High β-selectivity. acs.org |
| Thioglycoside Method | Ribosyl thioglycoside | Activator (e.g., NIS/TfOH) | Good yields of β-anomer. rsc.org |
| Anhydrose Method | Monoprotected D-Ribose | Tributylphosphine, deprotonated nucleobase | Exclusively β-anomer. rsc.org |
| Enzymatic Synthesis | Donor nucleoside (e.g., Uridine) | Nucleoside phosphorylase, acceptor nucleobase | Perfect regio- and stereoselectivity. rsc.org |
| Direct Glycosylation (Mitsunobu) | Unprotected D-Ribose | DEAD, PPh₃, nucleobase | Preferential formation of β-ribopyranosides. acs.org |
| Temporary Protection | Unprotected ribonucleoside | Boronic acid, glycosyl donor, activator | Regioselective 5'-O-glycosylation. nih.gov |
Direct Glycosylation with Unprotected and Monoprotected D-Ribose
The synthesis of nucleosides, the building blocks of RNA and DNA, traditionally involves multi-step procedures with protected sugar molecules to ensure regioselectivity and stereocontrol. acs.orgacs.org However, recent advancements have focused on more direct and efficient methods using unprotected or minimally protected D-ribose.
Direct glycosylation of unprotected D-ribose with various purine and pyrimidine nucleobases has been achieved under modified Mitsunobu conditions. acs.orgacs.org This approach, while conceptually novel, preferentially yields β-ribopyranosyl nucleosides. acs.org Although this demonstrates the feasibility of synthesizing nucleosides without protecting groups, the furanose form is typically the biologically relevant isomer. acs.org
To favor the formation of the desired β-furanosides, a one-pot strategy employing 5-O-monoprotected D-ribose has been developed. acs.orgacs.org By selectively protecting the primary hydroxyl group at the C5 position with a labile group like 4-methoxytrityl (MMTr), the ribose is "locked" into the furanose form. acs.org This strategic protection deactivates the 5-OH group, directing the glycosylation to the anomeric carbon. acs.org The subsequent in situ removal of the protecting group after the Mitsunobu glycosylation provides the desired β-ribofuranosides. acs.org This method has been successfully applied to both purine and pyrimidine bases. acs.org
The following table summarizes the outcomes of direct glycosylation strategies:
| D-Ribose Derivative | Glycosylation Conditions | Primary Product |
| Unprotected D-Ribose | Modified Mitsunobu | β-Ribopyranosyl nucleosides |
| 5-O-MMTr-D-Ribose | Modified Mitsunobu, then in situ deprotection | β-Ribofuranosyl nucleosides |
Anomeric Control in Nucleoside Formation (β-Pyranosyl vs. β-Furanosyl)
In solution, D-ribose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms: the five-membered furanose and the six-membered pyranose rings. wikipedia.org Each cyclic form can exist as either an α or β anomer, depending on the stereochemistry at the anomeric carbon (C1). wikipedia.org At room temperature, the pyranose forms are predominant (around 76%), while the furanose forms constitute about 24%. wikipedia.org
This equilibrium plays a crucial role in the outcome of glycosylation reactions. When unprotected D-ribose is used, the thermodynamically more stable pyranosyl product is often favored. acs.org To selectively obtain the biologically important furanosyl nucleosides, the equilibrium must be shifted. Protecting the 5-hydroxyl group with a bulky group like a trityl or MMTr group sterically disfavors the formation of the pyranose ring, thus enriching the furanose form for the glycosylation reaction. acs.orgnih.gov
The choice of glycosylation method and catalyst also influences anomeric control. The Vorbrüggen glycosylation, a widely used method, typically involves a fully protected sugar and a silylated nucleobase in the presence of a Lewis acid. acs.org This method generally provides good control over the anomeric configuration.
Synthesis of α-Nucleosides
While β-nucleosides are the common form found in nature, α-anomers also exist and have garnered interest. nih.gov The synthesis of α-nucleosides requires specific strategies to control the stereochemistry of the glycosidic bond.
One approach involves the fusion of a per-acylated sugar with a nucleobase. acs.org For instance, reacting 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose with 2,6-dichloropurine, followed by treatment with methanolic ammonia (B1221849) and dehalogenation, can yield α-deoxyadenosine (α-dA). nih.gov
Another method involves heating a mixture of unprotected ribose, a nucleobase like adenine (B156593), and phenyl polyphosphate. nih.gov This direct approach can produce a mixture of α- and β-anomers. nih.gov
The classic Vorbrüggen glycosylation can also be adapted for the synthesis of α-nucleosides. By using a large excess of a Lewis acid like tin(IV) chloride (SnCl₄), the reaction can be driven towards the formation of the α-anomer. nih.gov For example, the reaction of a protected deoxyribose with a silylated nucleobase in the presence of ten equivalents of SnCl₄ can result in a high yield of the α-nucleoside. nih.gov
Oxidation and Reduction Chemistry
The aldehyde and hydroxyl groups of D-ribose are susceptible to oxidation and reduction reactions, leading to the formation of sugar acids and sugar alcohols, respectively.
Oxidation:
The aldehyde group of D-ribose can be oxidized to a carboxylic acid, forming D-ribonic acid. vaia.com This can be achieved using various oxidizing agents, including Tollens', Benedict's, or Fehling's reagents. libretexts.orglibretexts.org When both the aldehyde and the primary alcohol group at C5 are oxidized, the product is an aldaric acid, in this case, an optically inactive (achiral) ribaric acid. libretexts.orglibretexts.org The oxidation of D-ribose to D-ribonolactone has been investigated using a heterogeneous palladium-bismuth on carbon (Pd-Bi/C) catalyst with oxygen as the oxidant. researchgate.net The reaction rate and conversion are influenced by factors such as pH and temperature. researchgate.netresearchgate.net In archaea, an oxidative degradation pathway for D-ribose has been discovered, where D-ribose is oxidized to D-ribonate, which is then further metabolized. nih.gov
Reduction:
The reduction of the aldehyde group of D-ribose yields the corresponding sugar alcohol, ribitol (B610474) (also known as adonitol). vaia.comvaia.com This reduction can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄). vaia.com The resulting ribitol is an achiral meso compound, meaning it is optically inactive due to an internal plane of symmetry. vaia.com
D-Ribose as a Chiral Building Block in Organic Synthesis
The well-defined stereochemistry of D-ribose makes it a valuable and inexpensive chiral starting material for the synthesis of a wide array of complex molecules. acs.orgnih.gov
Synthesis of Natural Products and Bioactive Compounds
D-ribose has been employed as a chiral precursor in the synthesis of various natural products and their analogues. For example, a dihydrofurane derived from D-ribose can be used to construct tricyclic scaffolds resembling iridoid natural products through an intramolecular hetero-Diels-Alder reaction. acs.org This strategy allows for the creation of structurally diverse molecules with potential pharmacological activities. acs.org Furthermore, D-ribose has been utilized in the synthesis of cyclopentenyl carbocyclic nucleosides and other complex nucleoside derivatives. madridge.org
Preparation of L-Sugars from D-Ribose
L-sugars, the enantiomers of the more common D-sugars, are rare in nature but are important precursors for the synthesis of L-nucleosides, which have shown significant potential as antiviral and anticancer agents. thieme-connect.comgoogle.com Several synthetic strategies have been developed to convert readily available D-ribose into the valuable L-ribose.
One approach involves a stereoconversion through a sequential lactonization process. thieme-connect.comthieme-connect.com This multi-step synthesis includes protection of the hydroxyl groups, oxidation, a key sequential lactonization step that inverts the stereochemistry, reduction with diisobutylaluminum hydride (DIBAL-H), and finally deprotection to yield L-ribose. thieme-connect.com
Another method involves protecting the 5-hydroxyl group of D-ribose, reducing the aldehyde to a tetrol, peracetylating the remaining hydroxyls, deprotecting the 5-hydroxyl, oxidizing it to an aldehyde, and finally hydrolyzing the acetate (B1210297) groups to give L-ribose. google.com A radical-mediated carbonyl translocation process has also been reported to convert a D-ribose derivative into a 2-deoxy-L-ribose derivative in a single step. acs.orgnih.govacs.org
The following table outlines some of the key transformations in the synthesis of L-sugars from D-ribose:
| Starting Material | Key Transformation | Product | Reference |
| D-Ribose | Sequential lactonization and stereoinversion | L-Ribose | thieme-connect.com |
| D-Ribose | Protection, reduction, acetylation, oxidation, hydrolysis | L-Ribose | google.com |
| D-Ribose derivative | Radical carbonyl translocation | 2-deoxy-L-ribose derivative | acs.org |
Synthesis of 2-Deoxy-L-Ribose Derivatives and L-Deoxyribonucleosides
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as L-arabinose, serves as a readily available and inexpensive starting material for the synthesis of L-sugars, which are of significant interest in medicinal chemistry. In particular, it is a key precursor for the production of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) and its corresponding L-deoxyribonucleosides, which are enantiomers of the naturally occurring D-isomers and have potential applications in antiviral and antisense therapies.
An efficient and practical method for the large-scale synthesis of 2-deoxy-L-ribose from L-arabinose has been developed. nih.gov This process utilizes a Barton-type free-radical deoxygenation reaction as the pivotal step. nih.gov The synthesis commences with the protection of L-arabinose, followed by the introduction of a phenoxythiocarbonyl ester at the C-2 position, which acts as a radical precursor. nih.gov The subsequent deoxygenation, achieved through the slow addition of tributyltin hydride, effectively removes the hydroxyl group at the C-2 position to yield the desired 2-deoxy-L-ribose derivative. nih.gov
The synthesis of L-deoxyribonucleosides can be accomplished using the synthesized 2-deoxy-L-ribose derivatives. For instance, an ethyl S-L-2-deoxyriboside, a useful synthon, can be prepared and subsequently used in the formal total synthesis of various L-deoxyribonucleosides, such as L-thymidine (L-dT). nih.gov This highlights the utility of L-arabinose as a starting material for complex, biologically relevant molecules.
The table below summarizes a key transformation in the synthesis of a 2-deoxy-L-ribose derivative from an L-arabinose precursor.
| Reactant | Reagents | Product | Yield |
| Tribenzoyl-β-selenophenyl-L-ribofuranoside | Tributylstannane, AIBN | Tribenzoyl-2-deoxy-L-ribofuranoside | 84% |
| Tribenzoyl-2-deoxy-L-ribofuranoside | Basic Hydrolysis | 2-deoxy-L-ribose | High Yield |
Development of Novel Chiral Synthons
The inherent chirality of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal (L-arabinose) makes it an excellent starting point for the synthesis of a variety of chiral synthons, which are valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov Researchers have successfully transformed L-arabinose into versatile chiral synthons such as 1,3-diols and β-benzyloxy ketones. acs.org
The strategic manipulation of the functional groups in L-arabinose allows for the creation of synthons with defined stereochemistry. These synthons can then be utilized in the construction of larger molecules, transferring their chirality to the final product. For example, L-arabinose has been employed as a source of chirality in the total synthesis of the proposed structure of penasulfate A, a natural product. nih.gov This synthesis underscores the importance of L-arabinose in providing the necessary stereochemical control for the construction of complex molecular architectures. nih.gov
Furthermore, the development of synthetic methods to produce derivatives such as UDP-β-L-arabinose, a key glycosyl donor in various biological pathways, expands the utility of L-arabinose-derived synthons. frontiersin.orgresearchgate.net Chemo-enzymatic approaches have been developed for the facile synthesis of such nucleotide sugars, which are crucial for glycoengineering and the production of glycans. frontiersin.org
The generation of UDP-4-deoxy-L-arabinose through the action of aminotransferases is another example of how L-arabinose derivatives are central to the biosynthesis of modified lipid A species in some bacteria. nih.gov This highlights the diverse roles that chiral synthons derived from L-arabinose play in both chemical synthesis and biological systems.
The following table provides examples of chiral synthons derived from L-arabinose and their applications.
| L-Arabinose Derived Synthon | Application |
| 1,3-diols | Building blocks in organic synthesis |
| β-benzyloxy ketones | Chiral intermediates |
| UDP-β-L-arabinose | Glycosyl donor for polysaccharide synthesis |
| UDP-4-deoxy-L-arabinose | Precursor for lipid A modification |
Spectroscopic and Computational Characterization of D Ribose
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of D-Ribose in solution. In aqueous environments, D-Ribose exists in a complex equilibrium between its open-chain aldehyde form and, more predominantly, four cyclic isomers: α-D-ribopyranose, β-D-ribopyranose, α-D-ribofuranose, and β-D-ribofuranose. internetchemistry.com This dynamic equilibrium makes the interpretation of NMR spectra challenging, but also provides a wealth of information about the relative stability and conformation of each species.
The ¹H NMR spectrum of D-Ribose in deuterium (B1214612) oxide (D₂O) displays multiple signals corresponding to the various protons in each of the equilibrated isomers. The anomeric protons (H-1), which are directly attached to the hemiacetal carbon (C-1), are particularly diagnostic and resonate in a distinct region of the spectrum, typically between 4.5 and 5.5 ppm. slu.se The signals for the four major cyclic forms have been assigned based on their chemical shifts and coupling constants. For instance, the anomeric protons of the furanose forms generally appear at a lower field (further downfield) compared to the pyranose forms. Specifically, the signals at approximately 5.30 ppm and 5.42 ppm have been assigned to the anomeric protons of the β- and α-furanose forms, respectively.
The assignment of the remaining, often overlapping, ring proton signals (H-2 to H-5) requires more advanced NMR techniques, such as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). slu.sebohrium.com These methods reveal the scalar coupling network within each isomer, allowing for the unambiguous assignment of each proton. For example, the chemical shifts for the 2-protons of the α- and β-furanose forms are found at a significantly lower field (4.19 and 4.07 ppm, respectively) compared to the α- and β-pyranose forms (3.85 and 3.60 ppm, respectively). The relative intensities of the anomeric proton signals also allow for the quantification of the proportion of each isomer at equilibrium.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for D-Ribose Isomers in D₂O
| Proton | β-D-pyranose | α-D-pyranose | β-D-furanose | α-D-furanose |
|---|---|---|---|---|
| H-1 | 4.91 | 4.99 | 5.30 | 5.42 |
| H-2 | 3.60 | 3.85 | 4.07 | 4.19 |
| H-3 | ~3.7-3.9 | ~3.7-3.9 | ~4.1-4.3 | ~4.1-4.3 |
| H-4 | ~3.6-3.8 | ~3.6-3.8 | ~4.0-4.2 | ~4.0-4.2 |
| H-5 | ~3.5-3.7 | ~3.5-3.7 | ~3.6-3.8 | ~3.6-3.8 |
Note: Values are approximate and compiled from various sources. Overlapping signals in the 3.5-4.3 ppm range make precise assignment complex.
The three-dimensional conformation of the ribose ring, often described by its "pucker," can be determined by analyzing vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For pyranose rings, the analysis of ³JHH values helps to determine the preferred chair (e.g., ¹C₄ or ⁴C₁) or boat conformations. For instance, the β-pyranose isomer of a related fluorinated ribose derivative was found to exist in a fast exchange between approximately equal proportions of the ⁴C₁ and ¹C₄ conformations. bohrium.com
For furanose rings, which are more flexible, the conformation is described by a pseudorotation cycle between envelope (E) and twist (T) forms. The key conformations are C2'-endo (South) and C3'-endo (North). The analysis of J-coupling constants, particularly J₁,₂ and J₃,₄, is crucial for determining the predominant pucker. slu.se Nuclear Overhauser Effect Spectroscopy (NOESY) provides complementary information by detecting through-space proximity between protons. NOE cross-peaks can establish distances between protons that are close in space but not necessarily connected through chemical bonds, further refining the conformational model of each isomer in solution.
While solution-state NMR reveals the behavior of D-Ribose in a dynamic equilibrium, solid-state NMR (ssNMR) provides detailed information about its structure in the crystalline form. For a long time, the crystalline structure of D-Ribose remained elusive. Solid-state NMR, in combination with computational modeling and powder X-ray diffraction, was a key technique in finally characterizing its solid forms. internetchemistry.comchemistryviews.org These studies conclusively showed that D-Ribose crystallizes in the pyranose form, not the furanose form commonly depicted in textbooks because of its prevalence in nucleic acids. internetchemistry.com Specifically, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can distinguish between different crystalline polymorphs and identify the number of non-equivalent molecules in the crystal unit cell, providing data that is complementary to diffraction methods.
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Despite its fundamental importance, obtaining single crystals of D-Ribose suitable for X-ray analysis proved to be exceptionally difficult. For decades, its crystal structure remained unknown. A significant breakthrough was reported by a collaborative team of researchers who combined powder X-ray diffraction, solid-state NMR, and single-crystal X-ray analysis from microcrystals grown by zone-melting recrystallization. internetchemistry.comchemistryviews.orgnih.gov
Their work revealed that D-Ribose crystallizes in two different polymorphic forms (Form I and Form II), both of which are composed exclusively of pyranose rings. The two forms contain different ratios of the α- and β-anomers. chemistryviews.org One of the determined crystal structures belongs to the monoclinic space group P2₁ and contains two independent molecules in the asymmetric unit. researchgate.net
Table 2: Crystallographic Data for a D-Ribose Polymorph
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.509 |
| b (Å) | 21.644 |
| c (Å) | 4.821 |
| β (°) | 103.5 |
Data obtained from powder diffraction analysis. researchgate.net
D-Ribose pyranase (RbsD) is an enzyme that catalyzes the interconversion between the pyranose and furanose forms of D-Ribose, a key step in its metabolic pathway. The crystal structure of D-ribose pyranase from Staphylococcus aureus in complex with ribose has been determined by X-ray diffraction, providing insights into its catalytic mechanism. rcsb.org The structure, solved at a resolution of 2.35 Å, reveals a dimeric assembly of the enzyme. rcsb.orgpdbj.org The ribose molecule is observed bound in an incomplete active site. This structural information is vital for understanding how the enzyme recognizes its substrate and facilitates the ring-opening and closing reactions necessary for the isomeric conversion.
Table 3: Crystallographic Data for D-Ribose Pyranase (PDB ID: 3P12)
| Parameter | Value |
|---|---|
| Method | X-ray Diffraction |
| Resolution (Å) | 2.35 |
| Space Group | P 6₅ 2 2 |
| Unit Cell Lengths (Å) | a=122.126, b=122.126, c=175.861 |
| Unit Cell Angles (°) | α=90, β=90, γ=120 |
Data corresponds to the crystal structure of D-ribose pyranase Sa240. pdbj.org
Confirmation of Stereochemistry in Derivatives
The precise three-dimensional arrangement of atoms, or stereochemistry, in derivatives of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal (D-Ribose) is crucial for understanding their biological function and chemical reactivity. Various synthetic and analytical methods are employed to confirm and control the stereochemistry of these molecules.
Synthetic strategies have been developed for the stereoselective synthesis of specific D-Ribose derivatives. For instance, deuterated D-ribose derivatives have been synthesized stereoselectively. madridge.org The transformation of D-Ribose into compounds like 3,4-O-isopropylidene-2,5-anhydro-D-allose serves as a key step in the preparation of C-nucleosides. madridge.org Additionally, methods for synthesizing 2'-azido, 2'-deoxyuridine, and other ribose-modified nucleoside analogs have been established. madridge.org The synthesis of 2-thio-D-ribose derivatives has been achieved from S-alkyl-1-thio-a-arabinoside 2-O-mesylate precursors, further demonstrating the chemical manipulation of ribose stereocenters. madridge.org
Mass spectrometry is a powerful tool for confirming the position of isotopic labels in derivatives. For example, it was used to confirm the position of ¹⁸O in hydroxyl functions of synthesized ¹⁸O-containing ribose and adenine (B156593) nucleotides. madridge.org The 'D' configuration in D-ribose itself signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group is oriented to the right in a Fischer projection. This specific arrangement is fundamental to its biological role, and any alteration, such as to its enantiomer L-ribose, would prevent its proper interaction with enzymes and other macromolecules. fiveable.me This stereochemical integrity is essential for its function in forming the backbone of RNA and in cellular metabolism. fiveable.meexamine.com
Vibrational Spectroscopy (IR, Raman, VCD)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within D-Ribose. researchgate.net These methods probe the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
In the solid state, the IR and Raman spectra of D-Ribose are distinct and provide complementary information. researchgate.net The high-wavenumber region (3050–2800 cm⁻¹) of the Raman spectrum shows five well-defined sharp bands corresponding to C-H stretching vibrations. researchgate.net In contrast, the IR spectrum in this region is less resolved. researchgate.net The region between 900 and 1100 cm⁻¹ in the IR spectrum is particularly characteristic, featuring intense bands at 1027 and 1014 cm⁻¹ due to coupled ν(CO), ν(CC), and β(COH) vibrations. researchgate.net A sharp, intense band at 949 cm⁻¹ is also prominent, arising from a combination of ring ν(CO), ν(CC), and β(CCH) modes. researchgate.net
Studies on crystalline D-Ribose and its derivatives, including isotopically labeled versions like [1-¹³C]-D-ribose, have allowed for detailed assignment of vibrational modes. capes.gov.br Analysis of D-Ribose in aqueous solution shows it exists as an equilibrium mixture of different forms, with pyranose structures being predominant (approximately 76%) over furanose forms (24%). acs.org This is consistent with findings from NMR spectroscopy. acs.orgulpgc.es Raman spectroscopy has also been employed to determine the pKa of the hydroxyl groups in D-Ribose by using C-D labeling. nih.gov This study identified the C1-OH group as the preferred site of ionization, with a pKa of 11.8, and confirmed that the pyranose conformation is favored in both ionized and unionized states. nih.gov
Table 1: Selected Vibrational Band Assignments for D-Ribose
| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |
|---|---|---|---|
| ~3343 | IR | Vibrations of secondary alcohol groups (intermolecular H-bonding) | researchgate.net |
| ~3200 | Raman | Vibrations of the crystal's hydrogen bonding network | researchgate.net |
| 2800-3050 | Raman | Five well-separated sharp bands from C-H stretches | researchgate.net |
| 1027 | IR | Coupled ν(CO), ν(CC), and β(COH) vibrations | researchgate.net |
| 1014 | IR | Coupled ν(CO), ν(CC), and β(COH) vibrations | researchgate.net |
| 949 | IR | Combination of ν(CO)ring, ν(CC), and β(CCH) | researchgate.net |
Chiroptical Response and Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgyoutube.com As such, VCD provides detailed three-dimensional structural information, making it a powerful method for determining the absolute configuration and conformational preferences of molecules like D-Ribose in solution. wikipedia.orgrsc.org
The VCD spectrum is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org For carbohydrates, VCD spectra can distinguish between different anomers (e.g., α and β) and ring forms (pyranose and furanose). ulpgc.esnih.gov Experimental VCD studies, coupled with theoretical calculations, have been instrumental in clarifying the conformational landscape of D-Ribose in aqueous solutions. acs.orgulpgc.es These studies confirm that D-Ribose exists as a complex equilibrium mixture of α- and β-pyranoses and furanoses, with the β-pyranose form being predominant. acs.orgulpgc.es The interplay between sugar residues, often through hydrogen bonding, can cause significant differences in the VCD spectra compared to their constituent monosaccharides. nih.gov
For nucleic acids, where D-Ribose is a core component, VCD has been used to study the backbone conformation. nih.gov While the VCD signals of base modes can be sequence-dependent, the symmetric PO₂⁻ stretching mode provides a stable indication of the helical sense of the nucleic acid backbone, with A-form RNAs (containing ribose) giving a VCD signal of the same sense as B-form DNAs, though with a different shape due to overlapping ribose modes. nih.gov The combination of experimental VCD data with quantum chemical calculations allows for the unambiguous assignment of the absolute stereochemistry of chiral molecules. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) for Chiral Recognition
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. rsc.org This enhancement allows for the detection of molecules at very low concentrations. nih.gov Recently, SERS has been developed into a rapid and convenient method for the chiral recognition of D-Ribose. mdpi.comnih.gov
One successful approach involves using silver nanoparticles (AgNPs) coated with β-cyclodextrin (β-CD). mdpi.comnih.gov When D-Ribose is added to this system, it interacts specifically with the chiral β-CD host, causing the AgNPs to aggregate. mdpi.comnih.gov This aggregation leads to a distinct color change visible to the naked eye and a significant enhancement and change in the SERS spectrum. mdpi.comnih.gov In contrast, the enantiomer L-ribose induces a much weaker interaction and a less pronounced spectral change, allowing for clear differentiation between the two. mdpi.com
The SERS method provides more sensitive analysis compared to simple visual colorimetry. nih.gov Specific Raman bands of D-Ribose, such as those at 1020 cm⁻¹ (mainly from C-O and C-C stretching) and 1308 cm⁻¹ (from C-H and O-H bending), show a marked increase in intensity as the proportion of D-Ribose increases in a mixture. mdpi.com This allows for the quantitative analysis of the enantiomeric excess. mdpi.com The underlying mechanism, supported by DFT calculations, is the formation of multiple strong hydrogen bonds between D-Ribose and the similarly chiral β-cyclodextrin, leading to a stronger binding energy compared to the L-ribose-β-CD interaction. mdpi.comresearchgate.net This differential interaction is responsible for the observed optical effects. mdpi.com
Table 2: SERS-Based Chiral Recognition of D-Ribose
| Parameter | Observation for D-Ribose | Observation for L-Ribose | Reference |
|---|---|---|---|
| Interaction with Ag@CD NPs | Strong interaction, causes aggregation | Weak interaction, minimal aggregation | mdpi.comnih.gov |
| Visual Color Change | Changes from yellow to purple-red/gray-green | Remains yellow | mdpi.com |
| SERS Intensity at 1020 & 1308 cm⁻¹ | Significant increase | No significant change | mdpi.com |
| Binding Energy with β-CD (DFT) | -68.250 kJ mol⁻¹ (furanose form) | ~15 kJ mol⁻¹ weaker than D-ribose | mdpi.com |
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for studying the complex structural and energetic landscape of D-Ribose. nowgonggirlscollege.co.in Theoretical methods, particularly quantum chemical calculations, provide insights that complement and help interpret experimental data from techniques like microwave, IR, Raman, and VCD spectroscopy. acs.orgulpgc.es These approaches allow for the investigation of the five possible forms of D-Ribose: the open-chain aldehyde and the α- and β-anomers of both the furanose (five-membered ring) and pyranose (six-membered ring) forms. acs.orgnih.gov
Computational studies have been crucial in determining the relative stabilities of these different isomers and their conformers. acs.org Early computational analyses focused on isolated forms, such as the β-furanose form of D-Ribose. acs.org More comprehensive studies have explored the conformational preferences in the gas phase and in aqueous solution, the latter being particularly relevant to its biological role. acs.orgulpgc.es These calculations consistently show that the pyranose forms of D-Ribose are more stable than the furanose forms, with the β-pyranose being the most predominant species, which aligns with experimental observations from NMR and X-ray diffraction. acs.orgulpgc.es Modeling the solvent effect, either through continuum models (like PCM) or by including explicit water molecules, is critical for accurately predicting the conformational equilibrium in water. acs.orgnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is one of the most widely used computational methods for studying carbohydrates like D-Ribose due to its favorable balance of accuracy and computational cost. albany.edu DFT calculations have been extensively applied to investigate the structural preferences, vibrational spectra, and other properties of D-Ribose and its derivatives. acs.orgmdpi.com
DFT studies, using functionals like B3LYP and M06-2X, have been employed to model the potential energy surfaces of the various forms of D-Ribose (open-chain, furanose, pyranose). acs.orgnih.gov These calculations help identify the most stable conformers and predict their relative populations in different environments. acs.org For example, DFT calculations combined with a PCM solvent model and the inclusion of an explicit water molecule have provided a detailed understanding of the D-Ribose conformational landscape in aqueous solution, showing the dominance of α- and β-pyranose forms. acs.orgulpgc.es
Furthermore, DFT is used to simulate vibrational spectra (IR, Raman, and VCD). acs.org By calculating the theoretical spectra for different conformers and comparing them to experimental results, researchers can validate the structural assignments and gain a deeper interpretation of the spectral features. acs.orgulpgc.es DFT has also been used to calculate NMR chemical shifts for ribose derivatives, showing that the calculated shieldings are sensitive to the sugar ring pucker and the orientation of exocyclic groups. acs.org In the context of SERS-based chiral recognition, DFT calculations have been vital in explaining the mechanism by computing the binding energies between D/L-ribose and β-cyclodextrin, confirming that the stronger interaction with D-ribose drives the selective aggregation of nanoparticles. mdpi.comnih.gov
Møller-Plesset Perturbation Theory (MP2) and Multi-Level Methods (G4)
While DFT is a powerful workhorse, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and multi-level methods such as G4 are often used to obtain more accurate energies and to benchmark DFT results. nih.gov MP2 theory, which includes electron correlation effects more explicitly than standard DFT functionals, has been applied to study the conformers of D-Ribose. acs.orgnih.gov
Comparative studies have utilized both DFT and MP2 methods to investigate the structural preferences of D-Ribose. acs.orgulpgc.esnih.gov These higher-level calculations serve to refine the energetic ordering of different conformers and provide a more robust theoretical foundation for interpreting experimental data. For instance, in a study of 2-deoxy-D-ribose, vibrational spectra were calculated using MP2/6-311++G(d,p) theory based on geometries optimized with DFT (B3LYP/6-31G(d,p)), taking into account the anharmonicity of vibrations. researchgate.net This combined approach allowed for a detailed interpretation of the experimental IR spectrum in the OH stretching region. researchgate.net
Multi-level methods like the Gaussian-n (Gn) theories (e.g., G4) are composite procedures that approximate a very high-level calculation by combining results from several lower-level calculations. These methods are designed to yield highly accurate thermochemical data, such as enthalpies of formation and reaction energies. While specific G4 studies on D-Ribose are less commonly cited in the initial search, the application of such high-accuracy methods is a logical step for obtaining benchmark energetic data for the complex conformational and isomeric equilibria of D-Ribose, providing a gold standard against which faster methods like DFT can be compared.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This approach examines the interactions between 'filled' donor Lewis-type NBOs and 'empty' acceptor non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.dewisc.edu The energy associated with these interactions, referred to as delocalization corrections, indicates a departure from the idealized, localized Lewis structure. uni-muenchen.de A higher stabilization energy (E(2)) value suggests a more intense interaction between electron donors and acceptors. researchgate.net
In the context of D-Ribose, NBO analysis has been employed to characterize intramolecular weak interactions. rsc.org It provides insights into the electronic density shifts and the nature of bonding within the molecule. rsc.orgresearchgate.net The analysis involves transforming the initial atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally, NBOs. uni-muenchen.de This process allows for the identification of key orbital interactions that contribute to the molecule's stability and conformational preferences. For instance, the interaction between a nitrogen lone pair (donor) and an antiperiplanar C-H antibond (acceptor) in a related molecule was shown to provide significant stabilization. wisc.edu Such analyses are crucial for understanding the subtle electronic effects that dictate the structure of D-Ribose.
The NBO method assigns atomic partial charges based on a localized representation of electron density, offering a detailed view of the electronic distribution. researchgate.net The program identifies orbitals as one-center (core or lone pair) or two-center (bond) elements, corresponding to the classic Lewis structure model. uni-muenchen.dewisc.edu
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational changes and dynamic behavior of molecules over time. mdpi.comacs.org By simulating the movement of atoms, MD provides high-resolution insights into molecular motion. acs.org These simulations have been applied to nucleic acids and their components, including ribose, to understand their structural dynamics and interactions. acs.orgresearchgate.net
For D-Ribose and its derivatives, MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution. mdpi.com For example, simulations on 2-deoxy-D-ribose have been used to investigate fragmentation dynamics following ionization events, modeling the ultrafast dissociation of the molecule. mdpi.com These studies show that the local environment, such as the hydration layer, plays a crucial role in the molecule's dynamic processes. mdpi.com
MD simulations are also instrumental in studying ligand-induced conformational changes in proteins that bind to ribose, such as the Ribose-Binding Protein (RBP). nih.govacs.org These simulations show that in the absence of ribose, the protein exists in a wide range of conformations, and binding of the ligand induces a more closed and stable state. nih.govacs.org While these studies focus on the protein, they inherently model the dynamic interactions of the D-Ribose ligand within the binding pocket. The trajectories from MD simulations can be analyzed to understand key motions like domain rotation, bending, and twisting that accommodate the ligand. nih.gov
The general workflow for MD simulations involves placing the molecule in a simulated environment (e.g., a box of water molecules), followed by an equilibration period and a production run where the trajectory data is collected. mdpi.commdpi.com This data can then be used to calculate various properties, such as the radius of gyration and root-mean-square fluctuation (RMSF), to characterize the molecule's flexibility and stability. mdpi.com
Conformational Landscape Mapping
The conformational landscape of D-Ribose is complex, as the molecule can exist in several forms: an open-chain (aldehydo) form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. rsc.orgresearchgate.netnist.gov Each of the cyclic forms further exists as α and β anomers, which differ in the stereochemistry at the anomeric carbon (C1). researchgate.netwikipedia.org
Computational studies using Density Functional Theory (DFT) have extensively mapped this landscape to determine the relative stabilities of these conformers. rsc.org In the gas phase, pyranose forms are found to be the most stable, with the β-pyranose diastereoisomer being the most populated. rsc.org In aqueous solution, D-Ribose exists in a complex equilibrium, with pyranose forms dominating (approximately 76%), followed by furanose forms (approximately 24%), and a very small percentage of the linear form (about 0.1%). wikipedia.org
The furanose ring, a key component of RNA, is not planar and adopts puckered conformations to relieve ring strain. wikipedia.org These are typically described as "endo" or "exo" puckers. The two major conformations are the C3'-endo and C2'-endo puckers, which are characteristic of A-form and B-form nucleic acid helices, respectively. researchgate.netwikipedia.orgresearchgate.net The North (N) conformation (C3'-endo) is prevalent in RNA. researchgate.net The conformational flexibility of the ribose ring is a critical determinant of the structure and function of nucleic acids.
A comprehensive exploration of the conformational space of D-Ribose has identified a vast number of stable structures. One study using DFT methods found up to 954 stable structures, with as many as 35 having relative energies within 5 kJ mol⁻¹ of the global minimum. rsc.org This highlights the molecule's significant conformational flexibility.
Table 1: Equilibrium Distribution of D-Ribose Forms at Room Temperature
| Form | Percentage in Solution |
|---|---|
| Pyranose | ~76% |
| Furanose | ~24% |
| Linear (aldehydo) | ~0.1% |
Data sourced from reference wikipedia.org
Investigation of Intramolecular Interactions
The specific conformation adopted by D-Ribose is stabilized by a network of intramolecular interactions, primarily hydrogen bonds. These non-covalent interactions are crucial for defining the three-dimensional structure and relative stability of the different conformers. rsc.org
Computational methods, including NBO analysis and the Atoms in Molecules (AIM) theory, have been used to characterize these weak intramolecular interactions. rsc.org These studies analyze the electron density distribution to identify and quantify the strength of hydrogen bonds between the hydroxyl groups of the sugar.
The interaction of D-Ribose with other molecules, such as ions or host molecules, is also governed by these fundamental interactions. For instance, studies on the interaction between D-Ribose and borate (B1201080) have shown that the formation of stable complexes is driven by interactions with the hydroxyl groups, which in turn influences the equilibrium between the furanose and pyranose forms. researchgate.net
Furthermore, theoretical calculations using DFT have been employed to investigate the binding of D-Ribose to other molecules, like β-cyclodextrin. mdpi.com These studies quantify the binding energy and analyze the specific hydrogen bonds formed. For example, linear D-ribose can form multiple strong hydrogen bonds with β-cyclodextrin. mdpi.com Such investigations provide a detailed picture of the forces that govern molecular recognition involving D-Ribose. Theoretical studies have also examined how chemical modifications to the ribose sugar affect intramolecular interactions and base stacking in RNA, highlighting the delicate balance of forces that maintain nucleic acid structure. nih.gov
Table 2: Investigated Intermolecular Interactions Involving D-Ribose
| Interacting Species | Method of Investigation | Key Findings | Reference |
|---|---|---|---|
| Borate, Sulfate, Carbonate/Bicarbonate | 1H, 11B and 13C NMR spectroscopy | Borate enhances the stability of D-Ribose and favors the ribofuranose isomer. | researchgate.net |
| β-cyclodextrin | DFT Calculations | Linear D-ribose forms multiple strong hydrogen bonds within the cyclodextrin (B1172386) cavity. | mdpi.com |
This table summarizes findings from cited research on intermolecular interactions.
Biochemical and Biological Significance
Role in Nucleotide and Nucleic Acid Biosynthesis
D-ribose is indispensable for the synthesis of nucleotides, the molecular building blocks of the nucleic acids that carry genetic information. wikipedia.orgmadridge.org
D-ribose is a primary structural component of Ribonucleic Acid (RNA). fiveable.mewikipedia.org In the structure of RNA, D-ribose units alternate with phosphate (B84403) groups to create the polymer's backbone. britannica.com Each ribose molecule also binds to one of the four nitrogenous bases (adenine, guanine, cytosine, or uracil) to form a ribonucleoside, which, when phosphorylated, becomes a ribonucleotide. unacademy.com These ribonucleotides are the fundamental monomers that are linked together to form RNA, a molecule essential for the coding, decoding, regulation, and expression of genes. wikipedia.org
While D-ribose itself is not a direct component of Deoxyribonucleic Acid (DNA), it is the essential precursor to the sugar that is. wikipedia.org The sugar in DNA is 2-deoxyribose, which is derived from D-ribose through a process of deoxygenation catalyzed by enzymes called ribonucleotide reductases. wikipedia.orgwikipedia.org This process removes the hydroxyl group from the 2' carbon of the ribose sugar. wikipedia.org This structural difference is a key distinction between RNA and DNA. Therefore, D-ribose is the ultimate precursor for the sugar moieties in both major forms of nucleic acids. wikipedia.org
Cells synthesize nucleotides through two primary routes: the de novo pathway and the salvage pathway, and D-ribose is critical to both. nih.govwikipedia.org
The de novo synthesis pathway builds nucleotides from simpler precursor molecules, such as amino acids, carbon dioxide, and folate derivatives. wikipedia.org In this pathway, the synthesis of all purine (B94841) intermediates is constructed upon a scaffold of Ribose-5-phosphate (B1218738) (R5P), a phosphorylated form of D-ribose. wikipedia.org This process begins with the activation of R5P into 5-Phosphoribosyl-1-Pyrophosphate (PRPP). wikipedia.orgwikipedia.org
The salvage pathway is a more energy-efficient recycling process that reuses preformed bases and nucleosides obtained from the breakdown of nucleic acids. nih.gov This pathway also critically depends on PRPP, which provides the activated ribose unit needed to convert free purine and pyrimidine (B1678525) bases back into functional nucleotides. wikipedia.orgwikipedia.org The activated ribose moiety from the breakdown of purine nucleosides can be transferred to pyrimidine bases, demonstrating the central role of ribose in interconverting and salvaging these vital compounds. nih.gov The rate of nucleotide synthesis in both pathways is influenced by the availability of PRPP, which is directly dependent on the cellular pool of D-ribose. casi.org
The synthesis of 5-Phosphoribosyl-1-Pyrophosphate (PRPP) is a pivotal step in cellular metabolism, and it originates from D-ribose. The process begins with D-ribose being converted to D-ribose-5-phosphate (R5P) by the enzyme ribokinase. wikipedia.org R5P is also a key intermediate product of the pentose (B10789219) phosphate pathway (PPP). nih.govwikipedia.org
PRPP is then synthesized from R5P and Adenosine (B11128) Triphosphate (ATP) in a reaction catalyzed by the enzyme PRPP synthetase. wikipedia.orgnih.gov In this reaction, the diphosphoryl (pyrophosphate) group from ATP is transferred to the C-1 carbon of R5P. nih.gov This reaction essentially "activates" the ribose-5-phosphate, making it ready for use in various biosynthetic reactions. nih.gov PRPP is a crucial metabolite required for the biosynthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. nih.govharvard.edu The availability of D-ribose, and subsequently R5P, is a rate-limiting factor for the production of PRPP and, by extension, the synthesis of the many essential biomolecules derived from it. casi.orgendfatigue.com
Table 1: Synthesis of 5-Phosphoribosyl-1-Pyrophosphate (PRPP)
| Reactants | Enzyme | Products | Significance of Product |
| D-Ribose-5-Phosphate + ATP | PRPP Synthetase | 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + AMP | Activated form of ribose used in the synthesis of nucleotides, certain amino acids, and cofactors. wikipedia.orgwikipedia.orgnih.gov |
Participation in Cellular Energy Metabolism
D-ribose is a central molecule in the production and transfer of cellular energy, primarily through its role as a core component of ATP and essential coenzymes. nih.govwikipedia.org
D-ribose is an integral structural component of Adenosine Triphosphate (ATP), the primary energy currency of all living cells. nih.govdavincilabs.com The ATP molecule consists of three parts: an adenine (B156593) base, a ribose sugar, and three phosphate groups. nih.gov D-ribose forms the link between the adenine base and the phosphate groups. nih.govdavincilabs.com
The availability of D-ribose is directly correlated with the rate of ATP synthesis and regeneration. wikipedia.org While cells can produce D-ribose internally from glucose via the pentose phosphate pathway (PPP), this process can be slow, particularly in tissues with high energy demands like skeletal and heart muscle. nih.govcasi.org This is because the pathway is regulated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which can be in limited supply. nih.gov By providing a direct source of D-ribose, the rate-limiting steps of the PPP can be bypassed, leading to the more rapid synthesis of PRPP and subsequently ATP. nih.govcytoplan.co.uk This is particularly important for replenishing ATP levels that have been depleted due to strenuous activity or cellular stress. nih.gov Research has shown that an adequate supply of D-ribose can significantly accelerate the restoration of ATP levels in muscle cells. freynutrition.de
Beyond its role in ATP, the D-ribose moiety is a fundamental structural element of several vital metabolic coenzymes. wikipedia.orgcasi.org These coenzymes act as carriers of electrons or chemical groups in a vast number of enzymatic reactions essential for metabolism.
Key coenzymes containing D-ribose include:
Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP): These coenzymes are critical electron carriers in cellular respiration and biosynthetic processes. wikipedia.org They cycle between their oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms, transferring electrons in redox reactions. wikipedia.orgnih.gov The structure of both NAD and NADP includes a D-ribofuranose moiety. wikipedia.org
Flavin Adenine Dinucleotide (FAD): FAD is another crucial electron carrier, particularly in the citric acid cycle and the electron transport chain, where it accepts electrons to become FADH2. wikipedia.orgcytoplan.co.uk Its structure is built upon a riboflavin (B1680620) molecule linked to an ADP molecule, which contains D-ribose. wikipedia.org
Acetyl Coenzyme A (Acetyl-CoA): This molecule is a central hub in metabolism, carrying acetyl groups into the citric acid cycle for energy production and serving as a building block for fatty acid synthesis. casi.orgnih.gov The "coenzyme A" portion of the molecule contains an ADP derivative, which includes a D-ribose sugar. wikipedia.orgcasi.org
The presence of D-ribose in these coenzymes underscores its pervasive importance in facilitating the fundamental reactions of energy metabolism and biosynthesis. wikipedia.orgbritannica.com
Table 2: D-Ribose in Essential Coenzymes
| Coenzyme | Abbreviation | Role of D-Ribose Component | Primary Metabolic Function |
| Nicotinamide Adenine Dinucleotide | NAD | Structural backbone of the dinucleotide, linking the nicotinamide and adenine moieties. wikipedia.org | Electron carrier in catabolic redox reactions (e.g., glycolysis, citric acid cycle). wikipedia.orgnih.gov |
| Nicotinamide Adenine Dinucleotide Phosphate | NADP | Structural backbone of the dinucleotide, linking the nicotinamide and adenine moieties. wikipedia.org | Electron carrier in anabolic (biosynthetic) redox reactions. wikipedia.orgnih.gov |
| Flavin Adenine Dinucleotide | FAD | Part of the Adenosine Diphosphate (B83284) (ADP) moiety linked to riboflavin. wikipedia.org | Electron carrier in redox reactions (e.g., citric acid cycle, beta-oxidation). wikipedia.orgcytoplan.co.uk |
| Acetyl Coenzyme A | Acetyl-CoA | Part of the Coenzyme A structure, which contains an ADP derivative. wikipedia.orgcasi.org | Carrier of acetyl groups for the citric acid cycle and fatty acid synthesis. casi.orgnih.gov |
Enzymatic Activities and Metabolic Regulation Related to D-Ribose
D-ribose is a central figure in various metabolic pathways, with its transformation and regulation governed by several key enzymes. These enzymatic activities are crucial for integrating D-ribose into cellular metabolism, particularly the pentose phosphate pathway (PPP).
D-Ribose Pyranase Activity
D-ribose pyranase is an isomerase enzyme found in bacteria and viruses that catalyzes the interconversion between the pyranose and furanose forms of D-ribose (β-D-ribopyranose ⇌ β-D-ribofuranose). wikipedia.org This activity is a key step in ribose metabolism. Ribose typically enters the cell in its β-pyranose form and must be converted to the furanose form before it can be phosphorylated by ribokinase to become ribose-5-phosphate, a substrate for the pentose phosphate pathway. wikipedia.org By facilitating this conversion, D-ribose pyranase plays a dual role: it aids in the transport of ribose into the cell and ensures the newly entered ribose is in the correct isomeric form for subsequent metabolic steps. wikipedia.org The enzyme, also known as RbsD, is part of the rbs operon, which controls ribose transport. wikipedia.org The structural forms produced by D-ribose pyranase and ribokinase are unable to pass through the cell membrane, effectively trapping ribose within the cell for metabolic use. wikipedia.org
The active site of D-ribose pyranase is characterized by a high concentration of specific amino acid residues that facilitate its catalytic function. wikipedia.org Histidine at position 20 acts as a proton donor, a critical role in the isomerization reaction. wikipedia.orguniprot.org Other key residues involved in substrate binding are located at multiple positions along the amino acid chain. wikipedia.org
| Enzyme | Function | Catalytic Reaction | Key Active Site Residue |
| D-Ribose Pyranase (RbsD) | Interconverts β-D-ribopyranose and β-D-ribofuranose, aiding ribose transport and metabolism. wikipedia.org | β-D-ribopyranose ⇌ β-D-ribofuranose wikipedia.org | Histidine-20 (Proton Donor) wikipedia.orguniprot.org |
Ribose-5-Phosphate Isomerase Mechanisms
Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme within the pentose phosphate pathway, responsible for the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P). wikipedia.orgnih.govproquest.com This reaction connects the oxidative and non-oxidative phases of the PPP. wikipedia.org Two distinct, structurally unrelated types of this enzyme, RpiA and RpiB, have been identified, which catalyze the same reaction but through different mechanisms and with different active site residues. nih.govresearchgate.net
The reaction mechanism for both types is thought to proceed via an enediol intermediate. wikipedia.orgebi.ac.uk For RpiA, the mechanism involves the enzyme binding to the sugar-phosphate, followed by the opening of the furanose ring. wikipedia.orgebi.ac.uk A general base, such as an aspartate residue, is proposed to initiate the proton transfer necessary for the isomerization. wikipedia.org
In Escherichia coli, RpiB employs a mechanism involving concerted acid-base catalysis. ebi.ac.uk The process begins with the opening of the furanose ring, facilitated by histidine residues. ebi.ac.uk An activated cysteine residue then deprotonates the C2 of ribose-5-phosphate, leading to the formation of the enediolate intermediate. ebi.ac.uk This intermediate is then reprotonated to form the product, D-ribulose-5-phosphate. ebi.ac.uk
Transketolase Function in Pentose Phosphate Pathway
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway. wikipedia.orgnih.gov Its primary function is to catalyze the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. nih.govresearchgate.net This enzyme, which requires thiamine (B1217682) diphosphate (TPP) and a divalent metal ion as cofactors, effectively links the PPP with glycolysis. wikipedia.orgnih.gov
In the PPP, transketolase catalyzes two important reactions:
The transfer of a two-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org
The transfer of a two-carbon unit from D-xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org
These reactions allow the cell to convert pentose phosphates into intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) or to generate pentoses for nucleotide and nucleic acid synthesis. wikipedia.orgresearchgate.net The enzyme has a high specificity for the stereoconfiguration of the hydroxyl groups on the sugar substrates. wikipedia.org The catalytic mechanism is initiated by the deprotonation of the TPP cofactor, which then attacks the carbonyl of the ketose donor substrate, facilitating the transfer of the two-carbon fragment. wikipedia.org
Mutational Analysis of Ribose-Binding Enzymes
Mutational analyses of enzymes that bind D-ribose or its derivatives have provided significant insights into their structure-function relationships, substrate specificity, and stability.
Ribose-5-Phosphate Isomerase B (RpiB): Studies on RpiB from Acetivibrio thermocellus have used mutational analysis to improve its efficiency in converting D-psicose to D-allose, a rare sugar. nih.gov By creating single and double mutants, researchers identified that changes in amino acid composition, particularly in loops near the active pocket, significantly impacted substrate entry, conversion efficiency, and enzyme stability. nih.gov For instance, the double mutant S39V/R109F demonstrated a 1.9-fold increase in enzyme activity at 80°C and achieved the highest reported conversion rate of D-psicose to D-allose for an RpiB enzyme. nih.gov
Ribose-Binding Protein (RbsB): In Escherichia coli, the periplasmic ribose-binding protein (RbsB) is part of a transport system for ribose. nih.govdrugbank.com Mutational studies have been conducted to alter its ligand specificity. In one study, computational design followed by randomized mutagenesis was used to improve the binding of RbsB to a non-natural ligand, 1,3-cyclohexanediol. nih.gov The initial designed mutant, DT016, which had eight mutations compared to the wild-type, was used as a scaffold. nih.gov Further mutations were found to expand the binding cavity, demonstrating that both rational design and directed evolution can be used to modify the function of ribose-binding proteins. nih.gov Other studies have used site-directed mutagenesis to investigate the effect of large-scale mutations on the protein's stability and conformational changes upon ligand binding. mdpi.com
| Enzyme/Protein | Organism | Purpose of Mutational Analysis | Key Findings |
| Ribose-5-Phosphate Isomerase B (AtRpiB) | Acetivibrio thermocellus | Enhance stability and catalytic efficiency for rare sugar production. nih.gov | The S39V/R109F mutant showed a 1.9-fold activity increase at 80°C and a high conversion rate of D-psicose to D-allose. nih.gov |
| Ribose-Binding Protein (RbsB) | Escherichia coli | Alter ligand specificity from ribose to a non-natural compound. nih.gov | Combining designed mutations with directed evolution successfully improved binding to the non-natural ligand. nih.gov |
Glycation-Mediated Biochemical Perturbations
D-ribose, as a reducing monosaccharide, can react non-enzymatically with proteins in a process called glycation. plos.orgresearchgate.net This process is significantly more rapid with D-ribose (ribosylation) than with D-glucose. plos.orgnih.gov
Induction of Cellular Protein Glycation
The glycation process initiated by D-ribose leads to the formation of fructosamine (B8680336) and, ultimately, advanced glycation end products (AGEs). plos.orgresearchgate.net AGEs are implicated in cellular dysfunction and can accumulate in tissues. researchgate.netresearchgate.net Research has demonstrated that treating cultured cells with D-ribose leads to a decrease in cell viability and a significant accumulation of AGEs compared to treatment with D-glucose. plos.orgresearchgate.netnih.gov
In vivo studies have corroborated these findings. Mice injected with D-ribose showed significantly elevated blood levels of glycated proteins and AGEs. plos.orgnih.gov This accumulation of AGEs was also observed in the brain, where it was linked to impairments in spatial learning and memory. plos.orgresearchgate.net The rapid rate of glycation with D-ribose is a key factor in its potent ability to induce these cellular changes. plos.org For example, in vitro glycation of human serum albumin (HSA) with D-ribose was much faster and resulted in a higher yield of glycated protein compared to D-glucose, even at much lower concentrations. nih.gov Mass spectrometry analysis revealed that D-ribose glycated 17 lysine (B10760008) residues on HSA, whereas D-glucose only glycated 7 under similar conditions. nih.gov Similarly, D-ribose was shown to rapidly induce the glycation of human myoglobin (B1173299) at multiple lysine residues. mdpi.com These findings underscore the significant role of D-ribose as a potent inducer of protein glycation, which can lead to widespread biochemical perturbations. plos.orgnih.gov
Formation of Advanced Glycation End Products (AGEs) in Biological Systems
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a highly reactive reducing sugar involved in the non-enzymatic glycation of proteins, a process also referred to as the Maillard reaction. plos.orgmdpi.com This reaction begins with the condensation of the sugar's carbonyl group with a free amino group of a protein, lipid, or nucleic acid, forming a reversible Schiff base. nih.govnih.gov This intermediate product then undergoes rearrangement to form a more stable Amadori product. nih.gov Over time, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible, cross-linked compounds known as Advanced Glycation End Products (AGEs). nih.govnih.gov
Research has demonstrated that glycation with D-ribose, a process termed ribosylation, occurs much more rapidly and potently than glycation with D-glucose. plos.orgnih.gov This heightened reactivity means that D-ribose can induce significant protein modification and AGE formation in a shorter timeframe. plos.orgnih.gov For instance, studies comparing the glycation of human serum albumin (HSA) found that D-ribose glycated the protein much faster and more extensively than D-glucose, even at a significantly lower concentration ratio. nih.gov One of the well-characterized AGEs formed from pentoses like ribose is pentosidine, which cross-links arginine and lysine residues in proteins and is considered a marker of glycoxidative damage. nih.govnih.gov The rapid formation of AGEs from D-ribose can lead to protein aggregation, cellular dysfunction, and cell death. researchgate.net
Interactive Table: Comparative Glycation of Human Serum Albumin (HSA) by D-ribose and D-glucose
Below is a summary of findings from a study comparing the glycation of HSA over a two-week incubation period.
| Feature | D-ribose | D-glucose | Citation |
| Glycation Rate | Much faster than D-glucose | Slower, requires a longer time | plos.orgnih.gov |
| Yield of Glycated HSA | At least two-fold higher | Lower | nih.gov |
| Lysine Residues Glycated | 17 | 7 | nih.gov |
| Concentration for Effect | Effective even at 1/50th the concentration of D-glucose | Higher concentration required | nih.gov |
Link to Metabolic Dysregulation (e.g., in diabetes research)
The potent ability of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal to form AGEs establishes a strong link to metabolic dysregulation, particularly in the context of diabetes mellitus. nih.govspandidos-publications.com Recent studies have reported that individuals with type 2 diabetes have significantly higher levels of D-ribose in their urine and serum compared to healthy individuals, suggesting that abnormal D-ribose metabolism may be a feature of the disease alongside abnormal glucose metabolism. nih.govnih.gov
The accumulation of D-ribose-derived AGEs is implicated in the development of chronic diabetic complications. spandidos-publications.com These AGEs can damage tissues by cross-linking proteins, altering their structure and function. nih.gov For example, the glycation of serum proteins leads to the formation of Glycated Serum Protein (GSP), a short-term biomarker for glycemic control, and studies show D-ribose is a more significant contributor to GSP formation than D-glucose. nih.gov High levels of D-ribose and the subsequent AGE accumulation have been associated with several diabetic complications, including:
Diabetic Nephropathy: D-ribose has been shown to induce non-enzymatic glycosylation of proteins in murine mesangial cells, leading to the accumulation of AGEs and glomerular cell dysfunction. spandidos-publications.com
Diabetic Encephalopathy: D-ribose-induced glycation of proteins like Tau and the accumulation of AGEs in the nervous system are linked to cognitive dysfunction, astrocyte-mediated inflammation, and neuronal damage, which are features of diabetic encephalopathy. spandidos-publications.com
Cardiovascular Complications: AGEs contribute to atherosclerosis by promoting the oxidation of LDL cholesterol and vascular inflammation. nih.gov
Furthermore, high concentrations of D-ribose may directly impact insulin (B600854) function by glycating the insulin molecule itself, forming ribosyl insulin. spandidos-publications.comchemicalbook.com This modification, along with the production of intracellular reactive oxygen species (ROS) triggered by AGEs, can cause cytotoxic damage and contribute to the progression of chronic complications. spandidos-publications.comchemicalbook.com While some studies suggest D-ribose might transiently lower blood glucose, its long-term accumulation and role in AGE formation present it as a significant factor in the pathology of diabetes. spandidos-publications.comdroracle.ai
Interactive Table: Research Findings on D-ribose and Diabetic Complications
| Finding | Implication for Diabetes | Research Model/Study Type | Citations |
| Elevated urinary D-ribose levels in T2DM patients. | Suggests abnormal D-ribose metabolism in diabetes. | Clinical studies on human subjects. | nih.gov |
| D-ribose is a more potent contributor to Glycated Serum Protein (GSP) than D-glucose. | D-ribose plays a non-negligible role in short-term glycemic control markers. | In vitro (HSA glycation), in vivo (rat models), and clinical studies. | nih.gov |
| D-ribose induces AGE accumulation and dysfunction in glomerular cells. | Mechanism for diabetic nephropathy. | In vitro study using murine mesangial cells. | spandidos-publications.com |
| D-ribose administration in mice leads to AGE accumulation in the brain and cognitive impairment. | Link to diabetic encephalopathy and neuronal dysfunction. | In vivo study on mice. | nih.govspandidos-publications.com |
| D-ribose can glycosylate insulin to form ribosyl insulin. | Potential for direct impairment of insulin function. | Mechanistic hypothesis. | spandidos-publications.comchemicalbook.com |
Advanced Methodologies and Research Directions
Development of Novel Synthetic Routes to D-Ribose Analogues
The synthesis of D-ribose and its analogues is critical for developing new therapeutic agents and research tools. Current methodologies are focused on improving efficiency, stereochemical control, and expanding the diversity of accessible structures.
Recent breakthroughs include the direct glycosylation of purine (B94841) and pyrimidine (B1678525) nucleobases with unprotected D-ribose using modified Mitsunobu conditions, which provides a novel route to β-pyranosyl nucleosides. acs.org This method is significant as it circumvents the need for protecting groups on the sugar, a common requirement in traditional nucleoside synthesis. acs.org Researchers have also developed a one-pot strategy to produce β-furanosides from 5-O-monoprotected D-ribose and heterocycles. acs.org
The synthesis of analogues with modifications to the ribose ring is another key area. For instance, novel hydrolysis-resistant analogues of cyclic ADP-ribose, a second messenger involved in calcium signaling, have been synthesized. nih.gov These analogues, such as 2”-NH₂-cyclic adenosine (B11128) diphosphoribose and cyclic adenosine diphospho-carbocyclic-ribose, were created through chemoenzymatic methods and total synthesis to study their biological activity. nih.gov Structure-activity relationship (SAR) analyses have also guided the regio- and stereoselective modification of the ribose moiety in adenosine derivatives to create potent and selective A₂A adenosine receptor antagonists. acs.org These modifications include the synthesis of diol, deoxy, fluoro, and methoxy (B1213986) derivatives. acs.org
Furthermore, efficient synthetic routes to rare sugars, such as L-ribose, have been developed from readily available D-sugar precursors like D-mannono-1,4-lactone. nih.govacs.org One such synthesis converted D-mannono-1,4-lactone to L-ribose in eight steps, with a key step being the cyclization of a γ-hydroxyalkoxamate under Mitsunobu conditions, which yielded the desired O-alkylation product with high efficiency. nih.gov
Table 1: Examples of Novel Synthetic Routes for Ribose and its Analogues
| Starting Material | Product | Key Method / Finding |
|---|---|---|
| Unprotected D-ribose & Nucleobases | β-pyranosyl nucleosides | Direct glycosylation using modified Mitsunobu conditions, avoiding protecting groups. acs.org |
| 5-O-monoprotected D-ribose & Nucleobases | β-ribofuranosides | One-pot synthesis strategy. acs.org |
| D-mannono-1,4-lactone | L-ribose | Eight-step synthesis featuring efficient cyclization under Mitsunobu conditions. nih.gov |
| Adenosine derivatives | Regio- and stereoselective ribose-modified A₂A antagonists | Synthesis of diol, deoxy, fluoro, and methoxy derivatives to enhance potency and selectivity. acs.org |
| Cyclic ADP-ribose precursors | Hydrolysis-resistant cyclic ADP-ribose analogues | Chemoenzymatic and total synthesis of analogues with modifications on the "northern" ribose. nih.gov |
Engineering of Enzymes for D-Ribose Metabolism
Metabolic and protein engineering are powerful tools for optimizing the production of D-ribose and understanding its metabolic pathways. Researchers are modifying enzymes and entire organisms to improve yields and create novel biocatalytic processes.
A significant focus has been on Deoxyribose-5-phosphate aldolases (DERAs, EC 4.1.2.4), which are versatile biocatalysts for C-C bond formation. nih.govberkeley.edunih.gov These Class I aldolases naturally catalyze the reversible reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form deoxyribose-5-phosphate. nih.govnih.gov Protein engineering strategies, including structure-based design, directed evolution, and machine learning-guided approaches, have been employed to enhance the substrate specificity, efficiency, and stability of DERAs for synthetic applications. berkeley.edunih.gov
Metabolically engineered Escherichia coli strains have been developed for the production of D-ribose from alternative carbon sources like xylose. researchgate.net By disrupting genes encoding key enzymes such as transketolase (tktA and tktB), researchers can accumulate D-ribose-5-phosphate and subsequently D-ribose. researchgate.net For example, a transketolase-deficient E. coli strain was able to produce 3.75 g/L of D-ribose from xylose after glucose depletion in a batch fermentation process. researchgate.net
Structural and functional studies on enzymes involved in ribose metabolism, such as ribokinase and ribose 5-phosphate isomerases from E. coli, provide fundamental insights for engineering efforts. diva-portal.org For instance, it was discovered that ribokinase is activated by monovalent cations, which appears to play a structural rather than a direct catalytic role. diva-portal.org Understanding the structure and mechanism of these enzymes, which includes two distinct and genetically different isomerases (RpiA and RpiB), is crucial for their application in biocatalysis. diva-portal.org
Table 2: Engineered Enzymes and Systems for D-Ribose Metabolism
| Enzyme/System | Engineering Approach | Application/Finding |
|---|---|---|
| Deoxyribose-5-phosphate aldolases (DERAs) | Structure-based design, directed evolution, machine learning. berkeley.edu | Improved stability, efficiency, and substrate specificity for novel C-C bond formation. nih.govnih.gov |
| Escherichia coli | Metabolic engineering (gene knockout of tktA, tktB, ptsG). researchgate.net | Production of D-ribose from xylose. researchgate.net |
| E. coli Ribokinase | Structural and functional analysis. diva-portal.org | Elucidation of activation by monovalent cations and substrate binding order. diva-portal.org |
| E. coli Ribose 5-phosphate isomerases (RpiA, RpiB) | Structural and kinetic studies. diva-portal.org | Revealed fundamental differences in active site architecture despite both being efficient catalysts. diva-portal.org |
Mechanistic Investigations of Glycation Processes
D-ribose is a highly reactive pentose (B10789219) sugar that readily participates in non-enzymatic glycation, a process that links sugars to proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs). nih.govcapes.gov.br Mechanistic studies are crucial for understanding the implications of this process in cellular aging and disease.
The glycation process begins with the non-enzymatic reaction between the carbonyl group of D-ribose and an amino group of a macromolecule, forming an initial Schiff base. researchgate.net This adduct undergoes rearrangement to form more stable Amadori products, which then proceed through a series of complex reactions including rearrangement, cyclization, and dehydration to form irreversible AGEs. nih.govcapes.gov.br D-ribose has been shown to be significantly more reactive than D-glucose in forming AGEs. nih.govplos.org
Research has demonstrated that D-ribose can induce the glycation of DNA, leading to modifications such as strand breaks and base alterations. nih.govcapes.gov.br Studies using calf thymus DNA have provided mechanistic insights into D-ribose-induced glycation, characterizing the formation of DNA-Amadori products and DNA-AGEs through various spectroscopic and electrophoretic techniques. nih.gov Similarly, D-ribose has been shown to glycate proteins like bovine serum albumin (BSA), causing structural and functional changes, including the formation of amyloid-like aggregates. nih.gov In vivo studies have confirmed these findings, with D-ribose administration to mice leading to increased levels of glycated proteins and AGEs in the blood and brain, which was associated with impaired spatial cognition. plos.org
Table 3: Key Findings in D-Ribose Glycation Research
| Biomolecule | Experimental System | Key Mechanistic Findings |
|---|---|---|
| DNA (calf thymus) | In vitro incubation with D-ribose | Formation of Amadori products and AGEs, leading to DNA strand breaks and base modifications. nih.gov |
| Bovine Serum Albumin (BSA) | In vitro incubation with D-ribose | D-ribose induces glycation, leading to the formation of ketoamines, carbonyls, and cross-linked amyloid aggregates. nih.gov |
| Cellular proteins | Cultured cells (SH-SY5Y) | D-ribose treatment decreased cell viability and induced more AGE accumulation compared to D-glucose. plos.org |
| Serum and brain proteins | C57BL/6J mice | Intraperitoneal injection of D-ribose increased levels of glycated proteins and AGEs in serum and brain tissue. plos.org |
Application of Chiral Recognition Techniques
The chirality of ribose is fundamental to its biological role, with D-ribose being the exclusive component of RNA in living organisms. nih.gov Developing techniques to distinguish between D- and L-ribose enantiomers is therefore of great significance for research into the origins of life and for analytical chemistry.
Traditional methods for chiral recognition of ribose, such as high-performance liquid chromatography (HPLC), are often time-consuming and expensive. nih.govresearchgate.net Consequently, research has focused on developing faster, more convenient optical methods. A novel approach utilizes β-cyclodextrin-coated silver nanoparticles (AgNPs) for the visual and spectroscopic recognition of ribose enantiomers. nih.govresearchgate.net In this system, the addition of D-ribose causes the aggregation of the nanoparticles, resulting in a color change that is visible to the naked eye. researchgate.net This method is fast, low-cost, and can be performed outside of a laboratory setting. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) provides a more sensitive analysis using the same nanoparticle system. mdpi.com As the proportion of D-ribose increases in a mixture, the intensity of specific Raman bands increases, allowing for quantitative analysis of the enantiomeric excess. nih.govmdpi.com Density Functional Theory (DFT) calculations have supported these experimental findings, showing that D-ribose and the chiral β-cyclodextrin can form multiple strong hydrogen bonds, leading to different optical effects compared to L-ribose. nih.govresearchgate.net
Other theoretical studies propose that the enantioseparation of racemic ribose could have occurred prebiotically on chiral surfaces formed by the adsorption of nucleobases, such as guanine, onto a mineral surface. mdpi.com This scenario suggests that homochiral domains of nucleobases could have preferentially adsorbed one ribose enantiomer over the other, providing a potential mechanism for the origin of homochirality. mdpi.com
Computational Modeling for Structure-Function Relationships
Computational modeling has become an indispensable tool for investigating the structure, conformation, and interactions of D-ribose at an atomic level. These models provide insights that are often difficult to obtain through experimental methods alone.
Molecular mechanics programs like MM3 have been used to generate conformational energy maps for the furanose and pyranose ring forms of D-ribose and 2-deoxyribose. tandfonline.com These studies identified low-energy "Northern" and "Southern" conformations for the furanose tautomers and chair forms as the lowest-energy minima for the pyranose rings. tandfonline.com The calculated conformations were found to be consistent with experimental data and crystal structures, indicating that multiple tautomeric forms exist in solution. tandfonline.com
Computational models have also been used to explore protein-ligand interactions. The structure-function relationships of the viral RNA-dependent RNA polymerase (RdRp) have been studied, revealing that a single asparagine residue in the ribose-binding pocket is crucial for distinguishing between ribose and 2'-deoxyribose. nih.gov Altering this residue can impact the enzyme's fidelity, replication speed, and initiation mechanism. nih.gov In another study, computational models of permuted halves of a ribose-binding protein (RBP) were generated to investigate the evolutionary hypothesis that these proteins arose from smaller precursors. iucr.org The models showed energetic similarity to the native protein, supporting the plausibility of this evolutionary pathway. iucr.org
As mentioned previously, Density Functional Theory (DFT) calculations have been instrumental in understanding the chiral recognition of D-ribose. researchgate.net These calculations demonstrated that the interaction between D-ribose and β-cyclodextrin involves the formation of multiple strong hydrogen bonds, explaining the enantioselective aggregation of nanoparticles observed experimentally. nih.govresearchgate.net
Studies on the Prebiotic Origins and Chirality Propagation
The "RNA world" hypothesis posits that RNA, with D-ribose as its sugar backbone, was the primary genetic and catalytic molecule before the advent of DNA and proteins. acs.org A central challenge in this theory is explaining the prebiotic synthesis of D-ribose and the emergence of its homochirality, as only the D-enantiomer is used in biological nucleic acids. nih.govnih.gov
The formose reaction, the polymerization of formaldehyde (B43269), is considered a plausible prebiotic route to sugars, but it produces a complex mixture of carbohydrates, with ribose being a minor and relatively unstable component. acs.org Research has shown that cyanamide (B42294) can react selectively with ribose in a complex mixture to form a stable bicyclic adduct, which crystallizes spontaneously from aqueous solution. acs.org This provides a potential mechanism for the sequestration and concentration of ribose from a complex prebiotic soup. acs.org
The origin of homochirality is another major focus. One hypothesis suggests that the adsorption of racemic ribose onto chiral surfaces, such as those formed by self-assembled nucleobases on minerals, could have led to enantioseparation. mdpi.com Another line of inquiry explores the role of chiral inorganic crystals in templating the enantioselective synthesis of ribose. researchgate.net Furthermore, it is theorized that the inherent handedness of the weak nuclear force, a fundamental interaction in nature, could have been sufficient to create a small enantiomeric imbalance in an autocatalytic reaction over geological timescales, which was then amplified to achieve homochirality. researchgate.net The polymerization of nucleotides on mineral substrates, such as montmorillonite (B579905) clay, is another critical step in the formation of the first RNA molecules in a prebiotic environment. nih.gov
Q & A
Q. What are the key structural features of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, and how do they influence its biochemical roles?
Answer: D-Ribose is an aldopentose with four hydroxyl groups and an aldehyde functional group. Its stereochemistry (2R,3R,4R) enables specific interactions in biological systems, such as RNA backbone formation. The open-chain aldehyde form allows nucleophilic reactions (e.g., hemiacetal formation), while the cyclic furanose/pyranose forms stabilize its role in nucleic acids . To confirm its structure, use NMR spectroscopy (e.g., H and C) to resolve stereocenters and X-ray crystallography for cyclic conformations .
Q. How can researchers synthesize and purify D-ribose derivatives for studying RNA modifications?
Answer: Derivatization often involves protecting hydroxyl groups (e.g., using silyl or acetyl groups) to selectively modify the aldehyde or specific stereocenters. For example:
- Step 1 : Protect C2 and C3 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups under anhydrous conditions.
- Step 2 : React the aldehyde with nucleophiles (e.g., amines for Schiff base formation).
- Step 3 : Deprotect using fluoride-based reagents (e.g., TBAF).
Purify intermediates via column chromatography (silica gel, polar solvents) and validate purity with HPLC-MS .
Q. What analytical methods are critical for distinguishing D-ribose from its stereoisomers (e.g., D-arabinose, D-xylose)?
Answer:
- Chiral chromatography : Use a chiral stationary phase (e.g., cyclodextrin-based columns) with aqueous acetonitrile mobile phases.
- Optical rotation : Measure specific rotation ([α]) (D-ribose: -20.5° in water ).
- Polarimetry : Compare retention times and optical activity against standards (e.g., D-xylose: [α] +18.7° ).
Reference CAS 50-69-1 for D-ribose and CAS 10323-20-3 for D-arabinose to avoid misidentification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for D-ribose under varying pH and temperature conditions?
Answer: Conflicting stability data often arise from differing experimental setups. To address this:
- Design controlled experiments : Use buffered solutions (pH 4–8) and monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm).
- Isolate intermediates : Employ LC-MS to identify decomposition products (e.g., ribonic acid under alkaline conditions).
- Validate with kinetic studies : Calculate activation energy () using Arrhenius plots under accelerated conditions (40–80°C) .
Q. What strategies enable selective synthesis of D-ribose diastereomers for mechanistic studies in glycobiology?
Answer: Diastereomers (e.g., D-arabinose, D-xylose) differ in one or more stereocenters. To synthesize them:
- Epimerization : Use molybdate catalysts to invert specific stereocenters (e.g., C2 in ribose to generate arabinose ).
- Enzymatic resolution : Employ isomerases (e.g., L-arabinose isomerase) to selectively convert D-ribose to D-arabinose.
Characterize products via chiral GC-MS and compare with known values in TLC (e.g., D-xylose vs. D-ribose in 1-butanol/acetic acid/water ).
Q. How do solvent interactions affect the conformational equilibrium of D-ribose in solution, and how can this be quantified?
Answer: D-Ribose exists as a mixture of α/β-furanose, α/β-pyranose, and open-chain forms. To study this:
- NMR solvent titrations : Compare H NMR spectra in DO vs. DMSO-d. Hydrophobic solvents favor cyclic forms.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict energy differences between conformers.
- Dynamic NMR : Measure coalescence temperatures to estimate interconversion barriers .
Q. What experimental approaches can elucidate D-ribose’s role in non-enzymatic RNA replication under prebiotic conditions?
Answer:
- Template-directed synthesis : Simulate prebiotic environments (e.g., clay minerals, UV light) and monitor ribose-phosphate polymerization via MALDI-TOF .
- Isotopic labeling : Use C-labeled ribose to track incorporation into oligomers via solid-state NMR .
- Kinetic profiling : Compare reaction rates with other aldopentoses (e.g., D-xylose) to assess stereochemical selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
